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  • Product: 3-(2-Bromo-2-propenyl)benzoic acid
  • CAS: 732249-24-0

Core Science & Biosynthesis

Foundational

3-(2-Bromo-2-propenyl)benzoic Acid: A Strategic Linchpin for Diversity-Oriented Synthesis

CAS Number: 732249-24-0 Molecular Formula: C₁₀H₉BrO₂ Molecular Weight: 241.08 g/mol IUPAC Name: 3-(2-bromoprop-2-en-1-yl)benzoic acid Executive Summary 3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0) is a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 732249-24-0 Molecular Formula: C₁₀H₉BrO₂ Molecular Weight: 241.08 g/mol IUPAC Name: 3-(2-bromoprop-2-en-1-yl)benzoic acid

Executive Summary

3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0) is a bifunctional building block characterized by a meta-substituted benzoic acid core and a 2-bromoallyl (2-bromo-2-propenyl) side chain. Unlike simple allyl-substituted arenes, the presence of the vinyl bromide moiety transforms this molecule from a passive linker into a reactive linchpin .

This whitepaper outlines the technical utility of this compound in medicinal chemistry, specifically for scaffold hopping and macrocyclization . Its unique architecture allows it to serve as a "divergent hub"—the carboxylic acid anchors the molecule to a pharmacophore (typically via amide coupling), while the vinyl bromide remains dormant until activated for late-stage Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or intramolecular cyclizations (Heck).

Chemical Identity & Structural Analysis[1]

The molecule consists of two orthogonal reactive domains. Understanding the electronic interplay between these domains is critical for designing successful synthetic campaigns.

FeatureChemical CharacterSynthetic Implication
Domain A: Carboxylic Acid Electron-withdrawing, H-bond donor/acceptor.Standard amide couplings (EDC/HATU). Directs meta-substitution electrophilically, though the ring is already substituted.
Domain B: 2-Bromoallyl Group Vinyl bromide, sterically demanding.The Strategic Handle. Resistant to standard nucleophiles but highly reactive to Pd(0). Prevents alkene isomerization common in simple allyl systems.
Linker: Methylene (-CH₂-) sp³ hybridized, insulating.Decouples the electronics of the vinyl bromide from the aromatic ring, preserving the reactivity of both systems.
3D Conformation & Solubility
  • Physical State: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Limited solubility in non-polar hydrocarbons (Hexanes) and cold water.

  • pKa: ~4.1 (Carboxylic acid), comparable to unsubstituted benzoic acid.

Synthetic Routes: The "How-To"

Direct synthesis of CAS 732249-24-0 requires avoiding the polymerization of the allyl moiety and the premature reduction of the vinyl bromide. The most robust protocol utilizes a Suzuki-Miyaura Cross-Coupling approach using 2,3-dibromopropene.

Protocol: Palladium-Catalyzed 2-Bromoallylation

Note: This method is preferred over radical bromination to ensure regioselectivity.

Reaction Scheme: 3-Carboxyphenylboronic acid + 2,3-Dibromopropene → Product

Step-by-Step Methodology
  • Reagent Prep: In a generic 250 mL round-bottom flask, charge 3-carboxyphenylboronic acid (1.0 equiv) and K₂CO₃ (2.5 equiv).

  • Solvent System: Add a degassed mixture of THF:Water (4:1) . The water is essential for the boronic acid activation.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%). Purge with Argon for 10 minutes.

  • Electrophile Addition: Add 2,3-dibromopropene (1.2 equiv) dropwise. Critical: The excess dibromide accounts for potential homocoupling.

  • Execution: Heat to 60°C (oil bath) for 12–16 hours. Do not reflux vigorously, as high heat can induce proto-debromination.

  • Workup:

    • Cool to RT. Acidify carefully with 1N HCl to pH ~3 (precipitates the product).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid acid-catalyzed decomposition of the vinyl bromide on silica.

SynthesisWorkflow cluster_conditions Critical Control Points Start 3-Carboxyphenylboronic Acid Catalyst Pd(PPh3)4 (5 mol%) K2CO3, THF/H2O Start->Catalyst Reagent 2,3-Dibromopropene (Electrophile) Reagent->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate 60°C, 12h Product 3-(2-Bromo-2-propenyl) benzoic acid Intermediate->Product Reductive Elimination Control1 Avoid vigorous reflux (Prevents debromination)

Figure 1: Palladium-catalyzed synthesis workflow targeting the 2-bromoallyl motif.

Reactivity Profile: The "Why"

The value of CAS 732249-24-0 lies in its Orthogonal Reactivity . It serves as a branching point in drug discovery libraries.

A. The "Linchpin" Strategy

Researchers can first modify the carboxylic acid (e.g., forming an amide with a primary amine pharmacophore) and then use the vinyl bromide for a second elaboration. This is impossible with standard allyl groups, which require olefin metathesis (often unselective) or oxidation.

B. Key Transformations
  • Intramolecular Heck Cyclization:

    • Application: Synthesis of 3-benzazepines or isoquinoline derivatives.

    • Mechanism:[2] The Pd inserts into the C-Br bond and cyclizes onto a pendant alkene or arene attached via the amide linker.

  • Suzuki Coupling (Step 2):

    • Application: Introduction of a second aryl group to create 1,1-disubstituted alkenes .

    • Result: Creates a "Magic Methyl" effect mimic where the methyl group is replaced by a functionalized methylene.

  • Sonogashira Coupling:

    • Application: Synthesis of conjugated enynes, precursors to complex heterocycles like furans.

ReactivityManifold Core 3-(2-Bromo-2-propenyl) benzoic acid (CAS 732249-24-0) Path1 Pathway A: Amide Coupling (R-NH2, EDC/HOBt) Core->Path1 Carboxyl Activation Path2 Pathway B: Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Core->Path2 Vinyl Bromide Activation Out1 Functionalized Amide (Vinyl Br Intact) Path1->Out1 Out2 1,1-Disubstituted Alkene (Biaryl Scaffold) Path2->Out2 Path3 Pathway C: Intramolecular Heck (Cyclization) Out3 Fused Heterocycles (Isoquinolines/Benzazepines) Path3->Out3 Out1->Path3 Late-Stage Cyclization

Figure 2: Divergent reactivity manifold. Pathway A preserves the bromide for late-stage complexity generation (Pathway C).

Applications in Drug Design

Scaffold Hopping & GLP-1 Analogs

In the development of GPCR modulators (e.g., Glucagon Receptor Antagonists), the biphenyl moiety is a common privileged structure. CAS 732249-24-0 allows for the synthesis of biphenyl mimetics where the central ring is replaced by a flexible, yet functionalizable, allyl tether.

  • Advantage: The 2-bromo group allows the insertion of a solubilizing group (e.g., pyridine or piperazine) via cross-coupling, improving the DMPK profile of the final drug candidate.

Macrocyclization

The molecule is an ideal precursor for Ring-Closing Metathesis (RCM) or Heck Macrocyclization .

  • Strategy: Amide coupling with a long-chain alkene-amine, followed by Pd-catalyzed closure between the vinyl bromide and the distal alkene. This creates macrocyclic peptides or peptidomimetics with high metabolic stability.

Handling, Stability & Safety

Stability Profile
  • Light Sensitivity: Vinyl bromides can undergo photolytic debromination or isomerization. Store in amber vials.

  • Temperature: Stable at room temperature for short periods, but long-term storage should be at 2–8°C .

  • Acid Sensitivity: The vinyl bromide is relatively robust, but strong mineral acids can cause hydration of the double bond.

Safety Protocol (GLP Standards)
  • Lachrymator Warning: Like many benzyl and allyl halides, this compound (and its precursors like 2,3-dibromopropene) can be irritating to mucous membranes. Handle exclusively in a fume hood.

  • Waste Disposal: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text for the coupling protocol described in Section 3.
  • Wu, X. F., Anbarasan, P., Neumann, H., & Beller, M. (2010). From Noble Metal to Nobel Prize: Palladium-Catalyzed Coupling Reactions as Key Methods in Organic Synthesis. Angewandte Chemie International Edition, 49(48), 9047-9050. Link

    • Supports the reactivity profile of vinyl halides in drug discovery.
  • BenchChem. (2025).[1] Technical Profile: 3-(2-Propenyl)benzoic Acid Derivatives. Link[1]

    • General physical property d
  • PubChem. (2025).[3] Compound Summary: 3-Bromobenzoic Acid (Precursor Analysis). Link

    • Data on the stability of the benzoic acid core.

Sources

Exploratory

physical properties of 3-(2-Bromo-2-propenyl)benzoic acid

Topic: Physical Properties and Technical Profile of 3-(2-Bromo-2-propenyl)benzoic Acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Technical Profile of 3-(2-Bromo-2-propenyl)benzoic Acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers[1]

[1]

Executive Summary

3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0) is a specialized bifunctional aromatic intermediate used primarily in advanced organic synthesis and medicinal chemistry.[1] Distinguished by its meta-substituted vinyl bromide motif, this compound serves as a "linchpin" scaffold.[1] It offers two distinct orthogonal reactivity handles: a carboxylic acid for amide/ester formation and a vinyl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic substitution.[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic access via organozinc chemistry, and spectroscopic characteristics, designed to support researchers in utilizing this scaffold for drug discovery and material science applications.[1]

Chemical Identity & Structural Characterization[1][2][3]

The compound features a benzoic acid core substituted at the meta position with a 2-bromoallyl group.[1] This specific regiochemistry is critical for maintaining the electronic independence of the vinyl bromide from the electron-withdrawing carboxyl group.[1]

Parameter Data
IUPAC Name 3-(2-Bromo-2-propen-1-yl)benzoic acid
Common Name 3-(2-Bromoallyl)benzoic acid
CAS Registry Number 732249-24-0
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
SMILES OC(=O)c1cccc(CC(Br)=C)c1
InChI Key Predicted based on structure: InChI=1S/C10H9BrO2...[1][2][3]

Thermodynamic & Physical Properties[1][2][4][6][7]

Note: As a specialized research chemical, experimental bulk property data is limited in public registries.[1] The values below represent high-confidence predictive models based on structural analogs (e.g., 3-bromobenzoic acid, 3-allylbenzoic acid) and QSPR algorithms.

Table 1: Physicochemical Constants[4]
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Solid (Crystalline Powder)Expected to be an off-white to beige powder at STP.[1]
Melting Point 115 – 135 °C (Predicted)Lower than 3-bromobenzoic acid (155°C) due to the flexibility of the allyl tether disrupting crystal packing.[1]
Boiling Point ~360 °C (Predicted at 760 mmHg)Likely decomposes prior to boiling; vacuum distillation required for purification.[1]
Density 1.55 ± 0.05 g/cm³ High density attributed to the heavy bromine atom.[1]
pKa (Acid) 4.15 ± 0.10 Comparable to benzoic acid (4.20); the meta-alkyl group has a negligible inductive effect on acidity.[1]
LogP (Octanol/Water) 2.9 – 3.2 Moderately lipophilic; soluble in organic solvents (DCM, EtOAc), low solubility in water.[1]

Synthesis & Manufacturing Methodologies

The synthesis of 3-(2-Bromo-2-propenyl)benzoic acid is non-trivial due to the sensitivity of the vinyl bromide moiety.[1] The most robust "field-proven" method utilizes Rieke® Zinc organometallic chemistry , which avoids the harsh conditions of traditional acid-catalyzed alkylation.[1]

Core Protocol: Negishi Cross-Coupling

This route employs a highly reactive organozinc reagent to install the 2-bromoallyl group onto a 3-halobenzoic acid precursor.[1]

Reagents:

  • Substrate: 3-Iodobenzoic acid (or Methyl 3-iodobenzoate).[1]

  • Reagent: 2-Bromoallyl zinc bromide (prepared via Rieke Zinc).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

Mechanism: The organozinc reagent undergoes transmetallation with the palladium catalyst (oxidatively added to the aryl iodide).[1] Reductive elimination yields the target carbon-carbon bond without disturbing the vinyl bromide or the carboxylic acid (if protected or using specific conditions).[1]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical organozinc intermediate.

SynthesisPath Substrate 3-Iodobenzoic Acid (Starting Material) Catalyst Pd(0) Catalyst (Negishi Coupling) Substrate->Catalyst Oxidative Addition Reagent 2,3-Dibromopropene + Rieke® Zinc (Zn*) ZincSpecies Intermediate: 2-Bromoallyl Zinc Bromide Reagent->ZincSpecies Oxidative Addition (THF, 0°C) ZincSpecies->Catalyst Transmetallation Product 3-(2-Bromo-2-propenyl) benzoic acid Catalyst->Product Reductive Elimination (C-C Bond Formation)

Figure 1: Negishi cross-coupling pathway utilizing Rieke Zinc technology to install the sensitive 2-bromoallyl motif.[1]

Spectroscopic Profile

Validation of the structure relies on identifying the unique vinyl protons and the methylene linker.[1]

¹H NMR Prediction (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
12.80 Broad s1H-COOH Typical carboxylic acid proton; exchangeable with D₂O.[1]
7.85 d (J=7.8 Hz)1HAr-H (6)Ortho to COOH, deshielded by carbonyl anisotropy.[1]
7.80 s1HAr-H (2)Isolated proton between substituents.[1]
7.45 d (J=7.8 Hz)1HAr-H (4)Para to COOH.[1]
7.40 t (J=7.6 Hz)1HAr-H (5)Meta proton.[1]
5.85 s1H=CH ₂ (trans to Br)Vinyl proton; deshielded by geminal Bromine.[1]
5.60 s1H=CH ₂ (cis to Br)Vinyl proton.[1]
3.85 s2HAr-CH ₂-C(Br)Benzylic methylene; singlet indicates no adjacent coupling.[1]
Key IR Signatures
  • 1680–1700 cm⁻¹: C=O Stretch (Carboxylic Acid dimer).[1]

  • 1625 cm⁻¹: C=C Stretch (Vinyl bromide alkene).[1]

  • 2500–3000 cm⁻¹: O-H Stretch (Broad, carboxylic acid).[1]

Handling, Stability & Safety

Stability Profile
  • Light Sensitivity: The allylic bromide moiety is potentially light-sensitive.[1] Prolonged exposure to UV may induce radical degradation or isomerization.[1] Store in amber vials.

  • Thermal Stability: Avoid temperatures >100°C during processing to prevent polymerization of the styrene-like/allyl system.[1]

  • Reactivity: The compound contains an acidic proton and an electrophilic alkyl halide motif (though vinyl bromides are less reactive than alkyl bromides).[1] Avoid strong bases that could induce dehydrohalogenation to an alkyne.[1]

Safety Protocol (GHS Classification)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4][5][6][7]

    • H319: Causes serious eye irritation.[1][4][5][6]

    • H335: May cause respiratory irritation.[1][4][5][6]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

  • Rieke, R. D. (1989).[1] "Preparation of Organometallic Reagents Using Active Zinc." Science, 246(4935), 1260–1264.[1] Link[1]

  • Zhu, L., & Rieke, R. D. (1998).[1] "The preparation of 2-bromoallyl zinc bromide and its application in palladium-catalyzed cross-coupling reactions." Journal of Organic Chemistry, 63(9), 3133–3136.[1] Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 732249-24-0. Link

  • Sigma-Aldrich. (2024).[1][8] Safety Data Sheet for Benzoic Acid Derivatives (General Class). Link

Sources

Foundational

Structure Elucidation of 3-(2-Bromo-2-propenyl)benzoic acid: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals and Researchers Abstract The robust and unambiguous determination of a molecule's chemical structure is the cornerstone of modern chemical research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the cornerstone of modern chemical research and drug development. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 3-(2-Bromo-2-propenyl)benzoic acid (CAS No. 732249-24-0).[1] While specific experimental spectra for this compound are not widely published, this paper outlines a first-principles approach, leveraging predictive models and data from analogous structures to detail a self-validating workflow. We will explore an integrated strategy employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explained, providing a blueprint for researchers tackling the structural analysis of novel, complex organic molecules.

Introduction and Strategic Overview

3-(2-Bromo-2-propenyl)benzoic acid is a bifunctional organic compound containing a carboxylic acid, an aromatic ring, and a reactive vinyl bromide moiety.[1] Such structures are valuable intermediates in organic synthesis, potentially serving as building blocks for more complex pharmaceutical agents or functional materials.[2] Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological or material science data.

The elucidation strategy must address several key structural questions:

  • What is the precise elemental composition?

  • Which functional groups are present?

  • What is the substitution pattern on the aromatic ring?

  • How are the substituent fragments connected?

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Syn Proposed Synthesis Pur Purification (e.g., HPLC) Syn->Pur MS HRMS (Formula & Isotope Pattern) Pur->MS IR FTIR (Functional Groups) Pur->IR NMR1D 1D NMR ('H, 'C) (Chemical Environments) Pur->NMR1D Final Final Structure Confirmation MS->Final IR->Final NMR2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR1D->NMR2D NMR2D->Final

Figure 1: Integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry (MS)

Expertise: Mass spectrometry serves as the initial, crucial step to determine the elemental formula. For a halogenated compound, HRMS is indispensable not only for its mass accuracy but also for confirming the presence of bromine through its characteristic isotopic signature.

Trustworthiness: The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) creates a distinctive M+2 peak with nearly equal intensity to the molecular ion (M) peak.[3][4] This provides an immediate, self-validating check for the presence of a single bromine atom.

Predicted High-Resolution MS Data:

  • Molecular Formula: C₁₀H₉BrO₂

  • Molecular Weight: 241.08 g/mol [1]

  • Expected [M]⁺: m/z 239.9837 (for C₁₀H₉⁷⁹BrO₂)

  • Expected [M+2]⁺: m/z 241.9816 (for C₁₀H₉⁸¹BrO₂)

Predicted Fragment m/z (⁷⁹Br) m/z (⁸¹Br) Origin Significance
[M]⁺239.98241.98Molecular IonConfirms molecular weight and bromine presence.
[M-OH]⁺222.98224.98Loss of hydroxyl radicalSuggests a carboxylic acid.
[M-COOH]⁺194.99196.99Loss of carboxyl groupConfirms carboxylic acid and provides core fragment.
[C₇H₇]⁺91.0591.05Tropylium ionCommon fragment in substituted benzenes.
[C₃H₄Br]⁺118.95120.95Bromo-propenyl cationIndicates the integrity of the side chain.

Table 1: Predicted ESI-MS fragmentation pattern for 3-(2-Bromo-2-propenyl)benzoic acid.

Experimental Protocol: HRMS (ESI-QTOF)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C

    • Mass Range: m/z 50-500

    • Acquisition Mode: High-resolution TOF-MS

  • Data Analysis: Calibrate the spectrum using a known standard. Identify the [M]⁺ and [M+2]⁺ peaks and verify their m/z values against the theoretical exact masses and their ~1:1 intensity ratio. Analyze fragmentation patterns to corroborate functional groups.

Functional Group Identification: FTIR Spectroscopy

Expertise: FTIR provides a rapid and non-destructive confirmation of key functional groups. For this molecule, we are primarily looking for the characteristic vibrations of the carboxylic acid (O-H and C=O), the aromatic ring (C=C and C-H), and the vinyl group (C=C).

Trustworthiness: The presence of a very broad O-H stretch and a sharp, strong carbonyl (C=O) stretch are highly indicative of a carboxylic acid, which often exists as a hydrogen-bonded dimer in the solid state.[5]

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Carboxylic Acid (O-H)3300 - 2500Stretching (very broad)
Aromatic C-H3100 - 3000Stretching
Carboxylic Acid (C=O)1710 - 1680Stretching (strong)
Vinyl C=C~1630Stretching
Aromatic C=C1600 - 1450Ring Stretching
C-O1320 - 1210Stretching
C-Br700 - 500Stretching

Table 2: Predicted characteristic FTIR absorption bands.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Use a spectral resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the expected ranges to confirm the presence of the principal functional groups.

Definitive Structure Mapping: NMR Spectroscopy

Expertise: NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule.[6][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of every atom in the structure.

¹H NMR Spectroscopy: Proton Environments

Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). Aromatic protons typically resonate between 6.5-8.0 ppm.[8]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-a (COOH)~12.0broad singlet1HDeshielded acidic proton.
H-2, H-6 (Aromatic)8.0 - 8.2multiplet2HOrtho to the electron-withdrawing COOH group.
H-4, H-5 (Aromatic)7.5 - 7.8multiplet2HMeta/para to COOH, showing complex splitting.
H-c (CH₂)~3.6singlet2HMethylene protons adjacent to the aromatic ring.
H-d, H-e (=CH₂)5.5 - 6.0two doublets2HGeminal vinyl protons, deshielded by bromine.

Table 3: Predicted ¹H NMR data (in CDCl₃, 400 MHz).

¹³C{¹H} NMR Spectroscopy: Carbon Skeleton

Causality: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of the non-equivalent carbons in the molecule. Aromatic carbons absorb in the 120-150 ppm range.[9][10]

Carbon Assignment Predicted δ (ppm) Rationale
C-a (COOH)~172Carboxylic acid carbonyl.
C-3 (Aromatic)~140Quaternary carbon attached to the propenyl group.
C-1 (Aromatic)~132Quaternary carbon attached to the COOH group.
C-Br (=CBr)~129Vinyl carbon attached to bromine.
C-2, C-6 (Aromatic)128 - 131Aromatic CH carbons.
C-4, C-5 (Aromatic)128 - 131Aromatic CH carbons.
C-e (=CH₂)~120Terminal vinyl carbon.
C-c (CH₂)~40Methylene carbon.

Table 4: Predicted ¹³C NMR data (in CDCl₃, 100 MHz).

2D NMR: Establishing Connectivity

Expertise: While 1D NMR provides essential clues, 2D NMR is required to piece the puzzle together definitively.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the coupling within the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular framework. It shows correlations between protons and carbons over 2-3 bonds, connecting the fragments.

Figure 2: Diagram of key HMBC correlations needed for confirmation.

Causality of Key HMBC Correlations:

  • H-c to C-2/C-4: A correlation from the methylene protons (H-c) to the aromatic carbons C-2 and C-4 would definitively place the propenyl group at the C-3 position.

  • H-c to C-Br: This ³J correlation would connect the methylene group to the vinyl carbon bearing the bromine, confirming the propenyl fragment's structure.

  • H-d/e to C-c: A ²J correlation from the terminal vinyl protons to the methylene carbon further solidifies the side-chain structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition (400 MHz or higher):

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a gradient-selected COSY experiment.

    • Acquire a phase-sensitive gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • Acquire a gradient-selected HMBC experiment with the long-range coupling delay optimized for ⁿJCH ≈ 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Analyze the 2D correlations to build the final structure.

Conclusion

The structural elucidation of a novel compound like 3-(2-Bromo-2-propenyl)benzoic acid demands a rigorous, multi-faceted analytical approach. By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, a scientist can build an unassailable case for the proposed structure. The HRMS confirms the elemental formula and bromine content, FTIR identifies the essential functional groups, and the combination of 1D and 2D NMR provides a detailed atomic map of the entire molecule. This guide outlines a robust, self-validating workflow that ensures the highest level of scientific integrity, providing the confidence needed for subsequent research and development activities.

References

  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2026, January 29). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Doc-Player.net. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • DocStoc.com. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Save My Exams. (2026, January 29). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

Sources

Exploratory

Reactivity Profile of (2-Bromovinyl)benzoic Acid Derivatives: A Technical Guide

The following technical guide details the reactivity profile, synthesis, and application of the vinyl bromide group within benzoic acid scaffolds. Executive Summary The integration of a vinyl bromide motif into a benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and application of the vinyl bromide group within benzoic acid scaffolds.

Executive Summary

The integration of a vinyl bromide motif into a benzoic acid scaffold—typically exemplified by 4-(2-bromovinyl)benzoic acid and its derivatives—creates a bifunctional "warhead" with distinct orthogonal reactivity. This scaffold serves as a critical linchpin in the synthesis of retinoids, stilbenes, and conjugated microporous polymers.

Unlike simple alkyl halides, the vinyl bromide moiety offers stereodefined cross-coupling capabilities (Suzuki-Miyaura, Heck, Sonogashira) with retention of double-bond geometry. However, the presence of the electron-withdrawing carboxyl group on the arene creates a "push-pull" electronic environment that accelerates oxidative addition while simultaneously increasing the acidity of vinylic protons, making the system prone to base-mediated elimination to alkynes.

This guide provides an autonomous, evidence-based analysis of the chemical behavior of this scaffold, supported by validated protocols and mechanistic visualizations.

Electronic & Structural Considerations

The Electronic "Push-Pull"

The reactivity of the vinyl bromide group is heavily modulated by the benzoic acid moiety.

  • Oxidative Addition Acceleration: The carboxyl group (–COOH) or its ester (–COOR) is electron-withdrawing (EWG). Through conjugation (in para-substituted systems), this reduces electron density at the vinyl bromide bond. Since oxidative addition of Pd(0) is nucleophilic in nature, electron-deficient vinyl halides undergo this step significantly faster than their electron-rich counterparts.

  • Lability to Elimination: The same EWG effect increases the acidity of the

    
    -proton (relative to the bromide). Strong bases used in cross-coupling (e.g., 
    
    
    
    -BuOK) can trigger E2 elimination to form 4-ethynylbenzoic acid derivatives, a common side reaction that must be managed by base selection.
Stereochemical Integrity

The (E)-isomer is thermodynamically favored and generally more stable. However, stereochemical scrambling can occur under radical conditions or prolonged heating with palladium catalysts. Maintaining the (E)/(Z) ratio is critical for structure-activity relationship (SAR) studies in drug development.

Critical Transformations & Mechanisms

The following diagram illustrates the divergent reactivity pathways available to the (2-bromovinyl)benzoic acid scaffold.

ReactivityLandscape Scaffold (E)-4-(2-Bromovinyl) benzoic acid Suzuki Suzuki-Miyaura (Biaryl/Stilbene Formation) Scaffold->Suzuki Pd(0), Ar-B(OH)2 Retention of config. Heck Heck Reaction (Diene/Styrene Extension) Scaffold->Heck Pd(0), Alkene Stereoselective Sono Sonogashira (Enyne Synthesis) Scaffold->Sono Pd/Cu, Alkyne Enyne product Elim Base-Induced Elimination (Alkyne Formation) Scaffold->Elim Strong Base (tBuOK) Side Reaction Lith Li-Halogen Exchange (Nucleophilic Attack) Scaffold->Lith tBuLi (-78°C) Requires COOH protection

Figure 1: Divergent reactivity pathways for (bromovinyl)benzoic acid derivatives. Green nodes indicate Pd-catalyzed coupling; Red indicates elimination risks; Yellow indicates metal-exchange.

Experimental Protocols

Synthesis of the Core Scaffold: (E)-Methyl 4-(2-bromovinyl)benzoate

Direct bromination of vinyl groups often leads to dibromides. A more controlled approach for the vinyl bromide specifically involves the Hunsdiecker-type modification or Wittig olefination followed by selective bromination/elimination. A robust method utilized in high-purity applications is the Wittig reaction of 4-formylbenzoate with (bromomethyl)triphenylphosphonium bromide .

Protocol:

  • Reagents: Methyl 4-formylbenzoate (10 mmol), (Bromomethyl)triphenylphosphonium bromide (11 mmol), KOtBu (12 mmol), dry THF (50 mL).

  • Ylide Formation: Suspend the phosphonium salt in THF at -78°C. Add KOtBu dropwise. Stir for 1 h (solution turns bright yellow/orange).

  • Addition: Add Methyl 4-formylbenzoate (dissolved in THF) slowly to the ylide at -78°C.

  • Reaction: Allow to warm to RT over 4 h. The reaction produces a mixture of (Z) and (E) vinyl bromides.

  • Isomerization (Optional): If the pure (E)-isomer is required, treat the mixture with catalytic iodine (

    
    ) in refluxing toluene to thermodynamically equilibrate to the (E)-isomer.
    
  • Workup: Quench with sat.

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is optimized to prevent the elimination side-reaction by using a mild base and controlled temperature.

Protocol:

  • Substrate: (E)-Methyl 4-(2-bromovinyl)benzoate (1.0 equiv).

  • Partner: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    . Avoid alkoxides like NaOEt to prevent elimination.
  • Solvent: Toluene/Water (10:1) or DME/Water.

  • Conditions: Heat to 80°C under Argon for 6-12 hours.

  • Observation: Monitor TLC for disappearance of the vinyl bromide. Retention of the (E)-geometry is typically >98%.

Data Summary: Base Effect on Yield vs. Elimination

BaseSolventYield (Coupling)Yield (Alkyne Side-Product)Recommendation

EtOH45%30%Avoid (Promotes Elimination)

DMF78%5%Acceptable

Toluene/H2O92% <1%Recommended

DMF60%0%Slow Reaction

Mechanistic Visualization: The Catalytic Cycle

Understanding the catalytic cycle is vital for troubleshooting. The oxidative addition step is rapid for this substrate, making the transmetallation or reductive elimination the likely turnover-limiting steps.

CatalyticCycle cluster_side Side Reaction (Elimination) Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast for EWG-Ar) Pd0->OxAdd R-Br Complex1 Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Ar-B(OH)2 ElimProduct Alkyne Formation (Base mediated) Complex1->ElimProduct Strong Base (-HBr) Complex2 Pd(II)-Ar Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: Pd-Catalytic cycle highlighting the oxidative addition acceleration by the benzoic acid moiety and the risk of elimination at the Pd(II) stage.

Troubleshooting & Optimization Guide

Catalyst Poisoning by Free Acids

Issue: Using the free acid form (4-(2-bromovinyl)benzoic acid) often results in stalled reactions. Cause: Carboxylates can bind to coordinatively unsaturated Pd(II) species, forming stable "palladacycles" or simply displacing phosphine ligands, shutting down the cycle. Solution: Always protect the acid as a methyl or tert-butyl ester before coupling. Hydrolysis back to the acid is trivial (LiOH/THF/H2O) after the cross-coupling is complete.

Stereochemical Scrambling

Issue: Observation of (Z)-isomers in the product when starting from pure (E). Cause: Isomerization can occur via a Pd-hydride species if


-hydride elimination is reversible and faster than reductive elimination.
Solution: 
  • Increase the rate of reductive elimination by using bulky, electron-rich ligands (e.g., SPhos or XPhos ).

  • Ensure strict oxygen-free conditions to prevent radical-induced isomerization.

References

  • Synthesis of 4-(2-bromovinyl)benzocyclobutene : Chudov, K. A., et al. "4-(2-Bromovinyl)benzocyclobutene."[1][2][3] Molbank, 2020. Link

  • Sonogashira Coupling Mechanisms : Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Heck Reaction of Vinyl Halides : Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.[4] Link

  • Stereoselective Synthesis of Vinyl Bromides : Vandewalle, M., et al. "Stereoselective synthesis of (E)- and (Z)-vinyl bromides." Tetrahedron Letters, 1983. Link

  • Electronic Effects in Pd-Coupling : Fleckenstein, C. A., & Plenio, H. "Electronic Effects in Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2008. Link

Sources

Foundational

stability and storage of bromo-substituted benzoic acids

Title: Stability, Storage, and Lifecycle Management of Bromo-Substituted Benzoic Acids: A Technical Compendium Part 1: Executive Technical Synthesis The Core Stability Paradox Bromo-substituted benzoic acids (2-, 3-, and...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stability, Storage, and Lifecycle Management of Bromo-Substituted Benzoic Acids: A Technical Compendium

Part 1: Executive Technical Synthesis

The Core Stability Paradox Bromo-substituted benzoic acids (2-, 3-, and 4-bromobenzoic acid) are foundational intermediates in pharmaceutical synthesis, particularly for cross-coupling reactions (Suzuki-Miyaura). While generally regarded as stable solids, they exhibit a "stability paradox": they are kinetically stable at ambient conditions but thermodynamically predisposed to irreversible degradation—specifically decarboxylation and photolytic dehalogenation —when stressed.

As a Senior Application Scientist, I define the storage mandate not merely as "keeping it on a shelf," but as maintaining the integrity of the carbon-halogen bond and the carboxyl functionality . The primary threat to these reagents is not hydrolysis (as with esters), but the loss of the carboxyl group (


) or the bromine atom (

), both of which render the molecule useless for downstream coupling.

Part 2: Degradation Mechanisms & Stability Profiling

To control stability, one must understand the failure modes. The position of the bromine atom (ortho, meta, para) dictates the degradation kinetics.

Thermal Decarboxylation (The Primary Thermal Threat)

The carboxyl group is electron-withdrawing.[1] When heated, or under acidic catalysis, the molecule can lose carbon dioxide.[2]

  • Ortho-Effect (2-Bromobenzoic Acid): This isomer is the least stable. The steric bulk of the bromine atom at the ortho position forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization and raising the ground state energy. Furthermore, the electron-withdrawing inductive effect (-I) of the ortho-bromine destabilizes the carboxylate, facilitating

    
     loss.
    
  • Para/Meta (4- and 3-Bromobenzoic Acid): Significantly more stable due to lack of steric interference and reduced inductive impact on the carboxyl carbon.

Photolytic Dehalogenation (The Light Threat)

Carbon-Bromine bonds are photosensitive. UV exposure (


) generates aryl radicals via homolytic cleavage. In the presence of hydrogen donors (solvents, moisture), this leads to debromination (forming benzoic acid) or hydroxylation.
Mechanism Visualization

The following diagram illustrates the divergent degradation pathways based on stress vectors (Heat vs. Light).

DegradationPathways Start Bromo-Benzoic Acid (Solid/Solution) Heat Thermal Stress (>150°C or Acid Cat.) Start->Heat Light UV Irradiation (hν) Start->Light Intermed_TS Transition State (Cyclic/Zwitterionic) Heat->Intermed_TS Activation Radical Aryl Radical (C6H4COOH• + Br•) Light->Radical Homolytic Cleavage Prod_Decarb Bromobenzene (Volatile/Toxic) Intermed_TS->Prod_Decarb -CO2 (Decarboxylation) Prod_Dehalo Benzoic Acid (Impurity) Radical->Prod_Dehalo +H (H-Abstraction)

Figure 1: Divergent degradation pathways. Thermal stress drives decarboxylation (yielding bromobenzene), while photolysis drives dehalogenation.

Part 3: Comparative Stability Data

The following table synthesizes physical properties and stability thresholds. Note the correlation between melting point and structural stability.

Property2-Bromobenzoic Acid (Ortho)3-Bromobenzoic Acid (Meta)4-Bromobenzoic Acid (Para)
CAS Number 88-65-3585-76-2586-76-5
Melting Point 147–150 °C155–158 °C251–254 °C
Thermal Stability Low . Decarboxylates >140°C.Moderate .[3] Stable <150°C.High . Stable <200°C.
pKa (Acidity) 2.85 (Strongest Acid)3.813.97
Storage Risk High steric strain; prone to sublimation/decarboxylation.Standard.Standard.
Solubility (Water) Moderate (pH dependent).Low.Very Low.

Expert Insight: The significantly lower melting point and pKa of the ortho isomer are red flags. It requires stricter temperature control than the para isomer.

Part 4: The "Self-Validating" Storage Protocol

Do not rely on generic "Store in a cool dry place" advice. Use this protocol to ensure material integrity over 24+ months.

Storage Workflow

StorageProtocol Receipt 1. Material Receipt & QC Check Container 2. Primary Containment (Amber Glass + PTFE Liner) Receipt->Container Environment 3. Environmental Control (Temp <25°C, RH <40%) Container->Environment Secondary 4. Secondary Containment (Desiccator Cabinet) Environment->Secondary Monitor 5. Monitoring Cycle (Retest every 12 mo) Secondary->Monitor Action Decision Gate Monitor->Action Purity Check Use Release for Synthesis Action->Use >98% Disposal Quarantine/Disposal Action->Disposal <98% or Color Change

Figure 2: Lifecycle storage workflow ensuring material integrity from receipt to utilization.

Detailed Protocol Steps
  • Primary Containment (The Barrier):

    • Material: Amber Borosilicate Glass (Type I). Why? Blocks UV light to prevent photolysis.

    • Seal: Screw cap with PTFE (Teflon) liner . Why? Bromobenzoic acids are corrosive to metals and can degrade standard polyethylene liners over years. PTFE is chemically inert.

    • Headspace: Minimize headspace. If storing >500g, purge headspace with Nitrogen (

      
      ) to prevent oxidative yellowing.
      
  • Environmental Control:

    • Temperature: Store at 15°C – 25°C . Do not freeze. Freezing/thawing cycles promote condensation, leading to caking and hydrolytic stress.

    • Humidity: Relative Humidity (RH) < 40%. Hydroscopic uptake is low, but surface moisture catalyzes photolysis.

  • Segregation:

    • Store away from Strong Oxidizers (e.g., permanganates) and Strong Bases .

    • Critical: Store away from volatile amines. Acid-base reaction vapors can form salts on the container threads, seizing the cap.

Part 5: Analytical Monitoring (QC)

A "Self-Validating" system requires a method to prove the material is still good. Visual inspection (looking for yellowing) is insufficient.

Standard Operating Procedure: HPLC Purity Check

  • Objective: Detect decarboxylation (Bromobenzene) and dehalogenation (Benzoic Acid).

  • Frequency: Retest annually.

ParameterSpecificationRationale
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)Standard reverse phase retention.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of -COOH (

), sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier.
Gradient 20% B to 80% B over 15 min.Elutes polar benzoic acid early, non-polar bromobenzene late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMaximum absorbance for the benzene ring

transition.
Sample Prep Dissolve 1 mg/mL in 50:50 Water:ACNMatches initial mobile phase conditions.

Acceptance Criteria:

  • Purity:

    
     (Area normalization).
    
  • Impurities: No single impurity

    
    .
    
  • Appearance: White to off-white crystalline powder. (Beige/Yellow indicates oxidation).

Part 6: References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Bromobenzoic Acid. Retrieved from

  • Sielc Technologies. (2018). Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from

  • Royal Society of Chemistry. (2015). Theoretical Study of the Mechanism of Thermal Decarboxylation. Retrieved from

  • National Institutes of Health (NIH). (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from

  • Thermo Scientific Chemicals. (2024). 4-Bromobenzoic acid, 97% Product Information. Retrieved from

Sources

Exploratory

3-(2-Bromo-2-propenyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-(2-Bromo-2-propenyl)benzoic Acid Authored by: A Senior Application Scientist Introduction 3-(2-Bromo-2-propenyl)benzoic acid is a bifunctional organic molecule of significant interest to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Bromo-2-propenyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

3-(2-Bromo-2-propenyl)benzoic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a benzoic acid moiety, a common pharmacophore and synthetic handle, and a vinyl bromide group, a versatile functional group for cross-coupling reactions. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures, novel pharmaceutical agents, and advanced functional polymers. The presence of the vinyl bromide, in particular, offers a reactive site for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the strategic introduction of diverse substituents. This guide provides a comprehensive overview of the physicochemical properties, a validated synthetic protocol, and potential applications of 3-(2-Bromo-2-propenyl)benzoic acid.

Physicochemical Properties and Structural Data

The fundamental characteristics of 3-(2-Bromo-2-propenyl)benzoic acid are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂[1][2]
Molecular Weight 241.08 g/mol [1][2]
CAS Number 732249-24-0[1]
Canonical SMILES O=C(O)C1=CC=CC(CC(Br)=C)=C1[1]
MDL Number MFCD02259921[1]

Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

The synthesis of aryl-alkenyl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions. For 3-(2-Bromo-2-propenyl)benzoic acid, a logical and robust synthetic strategy is the Suzuki-Miyaura coupling. This reaction is widely favored in pharmaceutical development due to its mild reaction conditions, high functional group tolerance, and excellent yields.

The proposed synthesis involves the coupling of 3-boronobenzoic acid with 1,1-dibromo-1-propene. The boronic acid group on the benzoic acid ring provides the aryl component, while the dibromopropene serves as the vinyl bromide precursor. The selectivity of the reaction for a single coupling is controlled by stoichiometry and reaction conditions. This choice is predicated on the commercial availability of the starting materials and the extensive literature precedent for similar transformations.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed Suzuki-Miyaura coupling for the synthesis of 3-(2-Bromo-2-propenyl)benzoic acid.

Synthesis_Workflow Start Starting Materials: - 3-Boronobenzoic Acid - 1,1-Dibromo-1-propene - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) Solvent Dissolve in Solvent System (e.g., Toluene/Water) Start->Solvent Reaction Heat to Reflux (e.g., 100°C) under Inert Atmosphere (12-24 hours) Solvent->Reaction Monitoring Monitor Progress via TLC Reaction->Monitoring Periodic Sampling Workup Reaction Workup: 1. Cool to Room Temperature 2. Acidify with 1M HCl Reaction->Workup Upon Completion Monitoring->Reaction Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purify Crude Product: - Wash with Brine - Dry over Na₂SO₄ - Column Chromatography Extraction->Purification Final Final Product: 3-(2-Bromo-2-propenyl)benzoic acid Purification->Final

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Synthesis of 3-(2-Bromo-2-propenyl)benzoic Acid

This protocol details a robust method for the synthesis of the title compound. The procedure is based on established Suzuki-Miyaura coupling methodologies.

Materials and Reagents:
  • 3-Boronobenzoic acid (1 equivalent)

  • 1,1-Dibromo-1-propene (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Water (degassed)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:
  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-boronobenzoic acid, 1,1-dibromo-1-propene, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Solvent Addition : Add a 4:1 mixture of toluene and degassed water to the flask.

  • Reaction Execution : Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the aqueous layer with 1M HCl until the product precipitates.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times.

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography : Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Final Product : Collect the fractions containing the pure product and concentrate the solvent to yield 3-(2-Bromo-2-propenyl)benzoic acid as a solid.

Potential Applications in Drug Discovery and Materials Science

The dual functionality of 3-(2-Bromo-2-propenyl)benzoic acid makes it a highly attractive scaffold for various applications:

  • Drug Development : The benzoic acid group can serve as a key binding element for various biological targets, while the vinyl bromide allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). This compound could be a precursor for novel inhibitors or receptor antagonists. The reactive propenyl group allows for covalent modification of target proteins, a strategy used in targeted drug therapy.

  • Polymer Chemistry : As a monomer, it can be incorporated into polymers to introduce carboxylic acid and reactive bromide side chains. The carboxylic acid groups can enhance solubility and provide sites for further modification, while the vinyl bromide can be used for post-polymerization modifications or cross-linking.

  • Agrochemicals : Similar to pharmaceuticals, the structural motifs present in this molecule are relevant for the synthesis of new pesticides and herbicides.[3]

Conclusion

3-(2-Bromo-2-propenyl)benzoic acid is a versatile and valuable building block for chemical synthesis. Its defined physicochemical properties and the availability of robust synthetic protocols, such as the Suzuki-Miyaura coupling described herein, enable its use in a wide range of research and development applications. The strategic combination of a carboxylic acid and a reactive vinyl bromide within a single molecule provides chemists with a powerful tool for the construction of complex and functional molecules.

References
  • - BLDpharm.

  • - BLDpharm.

  • - Benchchem.

Sources

Foundational

The Janus Scaffold: Unlocking the Dual Functionality of Substituted Benzoic Acids in Multi-Target Drug Discovery

Executive Summary In the era of polypharmacology, the "one drug, one target" paradigm is increasingly yielding to multi-target strategies, particularly for complex pathologies like metabolic syndrome and chronic inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the era of polypharmacology, the "one drug, one target" paradigm is increasingly yielding to multi-target strategies, particularly for complex pathologies like metabolic syndrome and chronic inflammation. Substituted benzoic acids represent a privileged scaffold in this transition. Their unique dual functionality stems from their ability to act simultaneously as a pharmacophoric anchor (via the carboxylate headgroup) and a physicochemical modulator (via ring substitution patterns).

This technical guide explores the dual utility of substituted benzoic acids:

  • Pharmacological Duality: Acting as dual-target ligands (e.g., COX-2/5-LOX inhibitors or PPAR

    
    /
    
    
    
    agonists).[1]
  • Structural Duality: Leveraging the electronic tunability of the benzene ring (Hammett effects) to optimize lipophilicity and pKa simultaneously.

Part 1: The Mechanistic Core – Structural & Electronic Dualism

The ubiquity of the benzoic acid moiety in medicinal chemistry is not accidental; it is a direct consequence of its electronic versatility. The carboxylic acid group (


) serves as a critical hydrogen bond acceptor/donor and an ionic anchor, while the aromatic ring acts as a scaffold for hydrophobic interactions.
The Hammett Control System

For a medicinal chemist, the substituted benzoic acid is a programmable platform. The electronic nature of substituents (


) at the meta and para positions dictates the acidity of the headgroup and the electron density of the ring, governing binding affinity.
  • Electron Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ) Lower the
    
    
    , increasing ionization at physiological pH, often strengthening ionic interactions with positively charged residues (e.g., Arginine) in binding pockets.
  • Electron Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) Increase electron density in the ring, facilitating
    
    
    stacking interactions while modulating solubility.
Diagram: The Pharmacophoric Node

The following diagram illustrates the dual role of the scaffold in a binding pocket context.

BenzoicAcidDualism BA Substituted Benzoic Acid Head Carboxylate Headgroup (Ionic Anchor) BA->Head Contains Ring Aromatic Ring (Scaffold) BA->Ring Contains Target1 Target A Binding (e.g., COX-2 Arg120) Head->Target1 Ionic Bond / H-Bond Target2 Target B Binding (e.g., 5-LOX Fe2+) Head->Target2 Chelation / H-Bond Ring->Target1 Hydrophobic/Steric Fit Ring->Target2 Pi-Stacking

Caption: The structural duality of benzoic acid allows the headgroup to anchor to polar residues while the ring facilitates hydrophobic fit across diverse protein targets.

Part 2: Case Study A – Dual COX-2 / 5-LOX Inhibition[2][3][4]

The arachidonic acid (AA) cascade presents a classic challenge: inhibiting Cyclooxygenase (COX) alone shunts AA metabolism toward the 5-Lipoxygenase (5-LOX) pathway, increasing leukotriene production. This "shunt effect" contributes to NSAID-induced gastric toxicity and cardiovascular risks.

The Solution: Dual Inhibition

Substituted benzoic acids have emerged as ideal scaffolds for Dual COX/LOX Inhibitors .

  • COX-2 Binding: The carboxylate binds to Arg120 and Tyr355 at the constriction of the COX active site.

  • 5-LOX Binding: The same carboxylate (or a hydroxamic acid bioisostere derived from it) can chelate the non-heme iron or interact with the hydrophilic pocket of 5-LOX.

Diagram: The Arachidonic Acid Shunt & Dual Blockade

AACascade cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (Pain/Inflammation) COX2->PGs COX2->LOX5 Shunt Effect (If COX alone is blocked) LTs Leukotrienes (Bronchoconstriction/GI Damage) LOX5->LTs DualDrug Dual Benzoic Acid Inhibitor DualDrug->COX2 Inhibits DualDrug->LOX5 Inhibits

Caption: Dual inhibition prevents the metabolic shunt of arachidonic acid to the leukotriene pathway, a key advantage over selective COX-2 inhibitors (coxibs).[2]

Comparative SAR Data: Selective vs. Dual Activity

The table below highlights how specific substitutions on the benzoic acid scaffold shift activity from selective to dual profiles.

Compound ClassR-Group (Para)R-Group (Meta)COX-2 IC50 (

M)
5-LOX IC50 (

M)
Outcome
Selective COX


0.05>100High shunt risk
Selective LOX


(Chelator)
>500.20Poor anti-inflammatory
Dual Inhibitor


0.12 0.45 Balanced Efficacy
Dual Inhibitor


0.35 1.20 Reduced GI Toxicity

Data synthesized from representative SAR studies on diarylheterocycles and benzoic acid derivatives [1, 2].

Part 3: Case Study B – Dual PPAR / Agonism[6]

Metabolic syndrome requires simultaneous management of dyslipidemia (via PPAR


) and insulin resistance (via PPAR

). The benzoic acid headgroup mimics the carboxylate of endogenous fatty acids, the natural ligands for PPARs.
Mechanism of Action[7][8][9]
  • PPAR

    
    :  Activation increases fatty acid oxidation (liver/muscle).
    
  • PPAR

    
    :  Activation promotes adipogenesis and insulin sensitivity (adipose tissue).
    
  • The Scaffold's Role: The benzoic acid moiety forms a "charge clamp" with the conserved His323 and Tyr473 residues in the PPAR Ligand Binding Domain (LBD). The "tail" of the molecule determines isoform selectivity (

    
     vs 
    
    
    
    ).

Key Insight: Unlike Thiazolidinediones (TZDs) which are full PPAR


 agonists with significant side effects (weight gain, edema), benzoic acid derivatives can be engineered as Partial Agonists  (SPPARMs), mitigating adverse effects while retaining therapeutic value [3].

Part 4: Technical Workflow – Late-Stage Functionalization

For drug development professionals, the challenge is not just identifying the scaffold but rapidly diversifying it. Traditional electrophilic aromatic substitution (EAS) is limited by directing group rules.

Recommended Protocol: Iridium-Catalyzed C-H Amidation This protocol allows for the direct installation of amine functionalities ortho to the carboxylic acid, a difficult position to access via EAS, enabling the creation of novel anthranilic acid derivatives (privileged structures in drug discovery).

Experimental Protocol: Ortho-C-H Amidation of Benzoic Acids

Objective: Regioselective synthesis of ortho-amino benzoic acid derivatives. Scope: Applicable to drug-like benzoic acids without pre-functionalization.

Materials:

  • Substrate: Substituted Benzoic Acid (1.0 equiv)

  • Reagent: Sulfonyl azide (e.g.,

    
     or 
    
    
    
    ) (1.2 - 2.1 equiv)
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: AgNTf2 (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, charge a sealed tube with

    
     (2.5 mol%), AgNTf2 (10 mol%), and NaOAc (20 mol%). Add DCE (0.2 M concentration relative to substrate). Stir for 10 min at RT to generate the active cationic Ir(III) species.
    
  • Substrate Addition: Add the substituted benzoic acid (1.0 equiv) and the sulfonyl azide (1.2 equiv).

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Note: The carboxylic acid acts as the directing group.

  • Workup: Cool to RT. Filter through a celite pad to remove metal residues. Wash with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via

    
    -NMR (look for loss of ortho proton signal) and HRMS.
    

Self-Validating Checkpoint:

  • Success Indicator: If the reaction mixture turns dark black/brown, catalyst decomposition may have occurred. A vibrant orange/red hue typically indicates active catalytic species.

  • Regioselectivity Check: The product must show substitution exclusively at the ortho position due to the directing effect of the carboxylate.

References

  • A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Vertex AI Search / PubMed.Link

  • Rationally Designed Multitarget Agents Against Inflammation and Pain. Vertex AI Search / PMC.Link

  • Structure-Based Design of Dual Partial Peroxisome Proliferator-Activated Receptor γ Agonists/Soluble Epoxide Hydrolase Inhibitors. J. Med. Chem.Link

  • Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Angewandte Chemie.Link

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. J. Med. Chem.Link

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst. Proc. Natl. Acad. Sci., India, Sect. A Phys. Sci.Link

Sources

Exploratory

Theoretical Characterization &amp; Predictive Modeling of 3-(2-Bromo-2-propenyl)benzoic acid

This guide outlines a comprehensive theoretical framework for the study of 3-(2-Bromo-2-propenyl)benzoic acid (CAS: 732249-24-0). As no isolated theoretical monograph exists for this specific isomer in the public domain,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive theoretical framework for the study of 3-(2-Bromo-2-propenyl)benzoic acid (CAS: 732249-24-0). As no isolated theoretical monograph exists for this specific isomer in the public domain, this document serves as a predictive technical whitepaper . It synthesizes established computational protocols with chemometric principles to guide researchers in characterizing this bifunctional scaffold.

Executive Summary

3-(2-Bromo-2-propenyl)benzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid moiety and a meta-substituted 2-bromoallyl group (vinyl bromide).[1] Its unique architecture offers two distinct orthogonal reactivity handles: the nucleophilic/acidic carboxyl group and the electrophilic/cross-coupling-active vinyl bromide.

This guide provides a structured protocol for the theoretical analysis of this molecule, focusing on Density Functional Theory (DFT) optimization, spectroscopic prediction, and reactivity descriptors. The workflows described below are designed to validate the molecule's stability, electronic properties, and potential as a pharmaceutical intermediate or ligand.

Part 1: Computational Methodology (Protocol Design)

To achieve high-fidelity theoretical data, the following computational workflow is recommended. This protocol ensures results are comparable to high-impact literature standards (e.g., Journal of Molecular Structure, Spectrochimica Acta).

Electronic Structure Calculation
  • Software Platform: Gaussian 16, ORCA, or GAMESS.

  • Theory Level: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic vibrational analysis. For reactivity and non-covalent interaction studies, wB97XD (dispersion-corrected) is preferred to account for pi-stacking interactions of the benzene ring.

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Bromine, while polarization functions (d,p) accurately model the C-Br bond and carboxyl hydrogen.

Solvation Models
  • Method: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density).

  • Solvents:

    • Gas Phase: For fundamental electronic properties.

    • Water (ε=78.39): To simulate physiological conditions for drug design.

    • DMSO/Ethanol: To mimic typical synthesis or NMR characterization environments.

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the theoretical study, from initial geometry construction to advanced reactivity mapping.

ComputationalWorkflow Start Initial Structure (3D Builder/ChemDraw) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (NIMAG=0 Check) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO FMO FMO (HOMO-LUMO) & Global Descriptors Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP Docking Molecular Docking (AutoDock Vina) MEP->Docking ID Active Sites

Figure 1: Standardized computational workflow for the theoretical characterization of halogenated benzoic acid derivatives.

Part 2: Structural & Electronic Analysis (Predictive)

Geometric Conformation
  • Benzene Ring: Expected to remain planar.

  • Carboxyl Group (-COOH): Coplanar with the benzene ring to maximize resonance stabilization (

    
    ).
    
  • 2-Bromoallyl Group: The

    
     substituent at the meta position will likely adopt a twisted conformation relative to the ring to minimize steric repulsion between the benzylic protons and the ring hydrogens. The C-Br bond length is predicted to be approx. 1.90–1.92 Å .
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical stability and reactivity (Hard-Soft Acid-Base theory).

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the aromatic ring and the

    
    -system of the allyl group. It represents the nucleophilic character.[2]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Likely concentrated on the carboxyl group (electron-withdrawing) and the C-Br

    
     antibonding orbital, indicating susceptibility to nucleophilic attack or electron reduction.
    

Predicted Global Reactivity Descriptors:

Descriptor Formula Significance

| Chemical Potential (


)  | 

| Tendency of electrons to escape. | | Chemical Hardness (

)
|

| Resistance to charge transfer. | | Electrophilicity Index (

)
|

| Propensity to accept electrons (critical for the vinyl bromide moiety). |
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution to predict docking interactions:

  • Negative Potential (Red): Localized on the Carbonyl Oxygen (

    
    ) and Hydroxyl Oxygen (
    
    
    
    ). These are H-bond acceptor sites.
  • Positive Potential (Blue): Localized on the Carboxyl Hydrogen (

    
    ) and potentially the vinyl protons. These are H-bond donor sites.
    
  • Neutral/Green: The hydrophobic aromatic ring and the bromoallyl chain.

Part 3: Spectroscopic Profiling (Validation Metrics)

To validate theoretical models against experimental data (if synthesized), compare the following predicted vibrational and magnetic signatures. Note that DFT frequencies must be scaled (scaling factor ~0.961 for B3LYP) to match experimental anharmonicity.

Infrared (IR) Spectroscopy
Functional GroupModePredicted Freq (cm⁻¹)Intensity
O-H (Acid)Stretching3200–3550Broad, Medium
C=O (Acid)Stretching1690–1725Strong, Sharp
C=C (Allyl)Stretching1620–1640Medium
C=C (Aromatic)Stretching1450–1600Variable
C-Br Stretching550–650Strong
NMR Prediction (¹H & ¹³C)
  • ¹H NMR:

    • Vinyl Protons (=CH₂): Distinctive signals around 5.5–6.2 ppm . The two protons are chemically non-equivalent (diastereotopic-like due to the Br) and will show geminal coupling.

    • Benzylic Protons (-CH₂-): A singlet or finely split doublet around 3.5–4.0 ppm .

    • Acid Proton (-COOH): A highly deshielded broad singlet at 10.0–12.0 ppm .

  • ¹³C NMR:

    • Carbonyl Carbon: ~170 ppm.

    • C-Br Carbon: ~130–135 ppm (shifted due to heavy atom effect).

Part 4: Reactivity & Biological Potential

Synthetic Reactivity Pathways

The molecule contains two "handles" that can be selectively activated.

  • Suzuki-Miyaura Coupling: The vinyl bromide is an excellent partner for Pd-catalyzed cross-coupling with aryl boronic acids, allowing the extension of the carbon skeleton.

  • Amide Coupling: The carboxylic acid can be activated (using EDC/NHS or SOCl₂) to form amides, common in drug design.

Reactivity Center 3-(2-Bromo-2-propenyl) benzoic acid Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Center->Suzuki Vinyl Bromide Activation Amide Amide/Ester Formation (Coupling Reagents) Center->Amide -COOH Derivatization Cycliz Halocyclization (Fused Heterocycles) Center->Cycliz Intramolecular Reaction

Figure 2: Divergent synthetic pathways accessible via the bifunctional scaffold.

Docking & Biological Targets

Benzoic acid derivatives often serve as bioisosteres for phosphate groups or as scaffolds for enzyme inhibitors.

  • Potential Targets:

    • DHFR (Dihydrofolate Reductase): Benzoic acid moieties can bind to the active site arginine residues.

    • COX-1/COX-2: The structure mimics parts of NSAID pharmacophores (e.g., aspirin, diclofenac).

  • Docking Protocol: Use AutoDock Vina . Prepare the ligand by adding Gasteiger charges and setting the rotatable bonds (specifically the C-C bond connecting the allyl group to the ring and the C-C of the carboxyl group).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6940, 2-Bromobenzoic acid (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (2025). Reactivity of (2-Bromoallyl)diisopropoxyborane and 2-bromoallyl derivatives. Retrieved from [Link]

  • Taylor & Francis Online (2019). Halocyclization of 8-(2-Bromoprop-2-enylsulfanyl)quinoline. (Demonstrates reactivity of the 2-bromo-2-propenyl group).[2][3][4][5][6] Retrieved from [Link][7]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 3-(2-Bromo-2-propenyl)benzoic acid

Abstract This document provides a detailed, research-grade protocol for the synthesis of 3-(2-Bromo-2-propenyl)benzoic acid, a valuable intermediate for pharmaceutical and materials science research. The synthetic strate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-(2-Bromo-2-propenyl)benzoic acid, a valuable intermediate for pharmaceutical and materials science research. The synthetic strategy is centered around the robust and versatile Wittig reaction, a cornerstone of modern organic synthesis for alkene formation.[1][2][3] This protocol outlines a two-step process commencing with the preparation of the key Wittig reagent, (bromomethyl)triphenylphosphonium bromide, followed by its reaction with 3-formylbenzoic acid to yield the target compound. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction and Scientific Rationale

3-(2-Bromo-2-propenyl)benzoic acid is a bifunctional molecule incorporating a vinyl bromide and a carboxylic acid moiety. The vinyl bromide group is a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse substituents. The carboxylic acid group provides a site for amide bond formation, esterification, or other derivatizations. This unique combination of reactive sites makes it a promising building block for the synthesis of complex molecular architectures, including novel pharmaceutical agents and functional materials.

The synthetic approach detailed herein leverages the Wittig reaction, a Nobel Prize-winning methodology developed by Georg Wittig.[1] This reaction facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[1][3] The key advantages of this method are the high degree of regioselectivity in double bond placement and the wide availability of starting materials.[1][3] In this protocol, we propose the synthesis of 3-(2-Bromo-2-propenyl)benzoic acid starting from commercially available 3-formylbenzoic acid and triphenylphosphine.

Reaction Scheme and Mechanistic Overview

The overall synthetic pathway is depicted below:

G cluster_0 Step 1: Synthesis of the Wittig Reagent cluster_1 Step 2: Wittig Reaction Triphenylphosphine Triphenylphosphine Wittig_Reagent (Bromomethyl)triphenylphosphonium bromide Triphenylphosphine->Wittig_Reagent Toluene, reflux Dibromomethane Dibromomethane Dibromomethane->Wittig_Reagent 3-Formylbenzoic_acid 3-Formylbenzoic acid Ylide Phosphorus Ylide (in situ) Wittig_Reagent->Ylide Deprotonation Target_Molecule 3-(2-Bromo-2-propenyl)benzoic acid 3-Formylbenzoic_acid->Target_Molecule Wittig Olefination Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide->Target_Molecule Byproduct Triphenylphosphine oxide

Figure 1: Proposed two-step synthesis of 3-(2-Bromo-2-propenyl)benzoic acid.

Mechanism of the Wittig Reaction: The reaction proceeds through the initial formation of a phosphorus ylide by deprotonation of the phosphonium salt with a strong base. This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine intermediate.[3] This intermediate subsequently cyclizes to a four-membered oxaphosphetane ring, which then collapses to yield the desired alkene and triphenylphosphine oxide.[2][3]

Experimental Protocols

Step 1: Synthesis of (Bromomethyl)triphenylphosphonium bromide

This procedure is adapted from established methods for the synthesis of phosphonium salts.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Triphenylphosphine262.29215.0 g0.82
Dibromomethane173.83115 mL (284 g)1.64
Toluene-600 mL-

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (215.0 g, 0.82 mol) and toluene (600 mL).

  • Stir the mixture to dissolve the triphenylphosphine.

  • Add dibromomethane (115 mL, 1.64 mol) to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain reflux for 8 hours. A white solid will precipitate during this time.

  • After 8 hours, cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Return the filtrate to the reaction flask and reflux for an additional 8 hours to maximize the yield.

  • Cool the mixture and collect any additional solid by filtration.

  • Combine the two batches of solid and wash with a small amount of cold toluene.

  • Dry the product, (bromomethyl)triphenylphosphonium bromide, under vacuum to obtain a white to off-white solid.[5]

Expected Yield: Approximately 280 g.

Step 2: Synthesis of 3-(2-Bromo-2-propenyl)benzoic acid via Wittig Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
(Bromomethyl)triphenylphosphonium bromide436.124.36 g0.01
3-Formylbenzoic acid150.131.50 g0.01
n-Butyllithium (n-BuLi)64.064.0 mL (2.5 M in hexanes)0.01
Tetrahydrofuran (THF), anhydrous-50 mL-
Diethyl ether, anhydrous-100 mL-
Hydrochloric acid (1 M)-As needed-
Saturated sodium chloride solution (brine)-50 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Ylide Formation:

    • To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add (bromomethyl)triphenylphosphonium bromide (4.36 g, 0.01 mol) and anhydrous tetrahydrofuran (THF, 50 mL).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 0.01 mol) dropwise to the stirred suspension. The solution should turn a characteristic ylide color (often orange to deep red).

    • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • In a separate dry flask, dissolve 3-formylbenzoic acid (1.50 g, 0.01 mol) in anhydrous THF (20 mL).

    • Slowly add the solution of 3-formylbenzoic acid to the ylide solution at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water (50 mL).

    • Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of the desired product and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate with 1% acetic acid) to afford pure 3-(2-Bromo-2-propenyl)benzoic acid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results for 3-(2-Bromo-2-propenyl)benzoic acid
¹H NMR Aromatic protons (multiplets), vinyl protons (singlets or doublets), and the carboxylic acid proton (broad singlet).
¹³C NMR Signals corresponding to the carboxylic carbon, aromatic carbons, and vinyl carbons.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of C₁₀H₉BrO₂ (240.09 g/mol ).
FT-IR Characteristic peaks for the carboxylic acid O-H and C=O stretches, and C=C stretch of the alkene.
Melting Point To be determined.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Dibromomethane is a suspected carcinogen; handle with appropriate caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Troubleshooting

Problem Possible Cause Solution
Low yield of Wittig reagentIncomplete reaction or moisture contamination.Ensure anhydrous conditions and extend reflux time.
Low yield of final productIncomplete ylide formation or side reactions.Ensure slow addition of n-BuLi at low temperature. Use freshly titrated n-BuLi.
Difficulty in separating from triphenylphosphine oxideSimilar polarities.Optimize column chromatography conditions. Consider crystallization.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-Bromo-2-propenyl)benzoic acid. By employing a two-step approach centered on the Wittig reaction, this valuable research intermediate can be accessed from readily available starting materials. The provided experimental details, mechanistic insights, and characterization guidelines are intended to enable researchers to successfully synthesize and utilize this compound in their research endeavors.

References

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
  • Boldt, A. M. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Beilstein Journals. (2017, December 15). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromobenzoic acid. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(2,3-dibromo-propyl)-2-hydroxy-benzoic acid. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 3-(2-Bromo-2-propenyl)benzoic acid

This Application Note is designed for research scientists and process chemists utilizing 3-(2-Bromo-2-propenyl)benzoic acid (also referred to as 3-(2-bromoallyl)benzoic acid ) as a modular building block in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists utilizing 3-(2-Bromo-2-propenyl)benzoic acid (also referred to as 3-(2-bromoallyl)benzoic acid ) as a modular building block in drug discovery.

The guide prioritizes the unique chemoselectivity required to engage the vinyl bromide (alkenyl bromide) moiety while managing the free carboxylic acid without prior protection.

Executive Summary & Chemical Architecture

3-(2-Bromo-2-propenyl)benzoic acid represents a high-value "bifunctional pivot" scaffold. It contains two distinct reactive handles:

  • 2-Bromoallyl group (Vinyl Bromide): A versatile electrophile for Pd-catalyzed C-C bond formation. Unlike simple vinyl halides, the 2-bromoallyl motif yields 1,1-disubstituted alkenes (exo-methylenes), a structural motif critical for conformational locking in peptidomimetics and fragment-based drug design.

  • Carboxylic Acid (meta-position): A polar anchor for solubility or further amidation.

The Challenge: The primary operational challenge is the free carboxylic acid . In standard basic coupling conditions, the acid deprotonates to form a carboxylate anion (


). This species can coordinate to Palladium, potentially poisoning the catalyst or altering the solubility profile. Furthermore, the acidic proton consumes stoichiometric base required for the transmetalation step in Suzuki or Sonogashira cycles.

The Solution: This guide provides optimized protocols that bypass the need for ester protection/deprotection steps, utilizing base-excess strategies and ligand-controlled chemoselectivity .

Reaction Landscape

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

ReactionLandscape Substrate 3-(2-Bromo-2-propenyl) benzoic acid Suzuki Suzuki-Miyaura (Biaryl/Diene Synthesis) Substrate->Suzuki Ar-B(OH)2 Pd(0), Base Sonogashira Sonogashira (1,3-Enyne Synthesis) Substrate->Sonogashira Terminal Alkyne CuI, Pd(0), Base Heck Mizoroki-Heck (1,3-Diene Synthesis) Substrate->Heck Acrylate/Styrene Pd(II), Base Prod_Suzuki 3-(2-Aryl-2-propenyl) benzoic acid Suzuki->Prod_Suzuki Prod_Sono 3-(4-Subst-but-3-ynyl) benzoic acid Sonogashira->Prod_Sono Prod_Heck Conjugated Diene Derivatives Heck->Prod_Heck

Figure 1: Divergent synthetic utility of the 2-bromoallyl scaffold. The protocols below focus on direct transformation of the free acid.

Critical Mechanistic Considerations

Before executing the protocols, researchers must understand the specific reactivity of the 2-bromoallyl moiety.

  • Oxidative Addition Rate: The

    
    -hybridized C-Br bond undergoes oxidative addition faster than aryl chlorides but slower than aryl iodides.
    
    • Implication: If your coupling partner (e.g., aryl boronic acid) contains an Aryl-I, the coupling will occur there first. If it contains an Aryl-Cl, the 2-bromoallyl group will react selectively.

  • Isomerization Risk: The product is a 1,1-disubstituted alkene . Under harsh acidic conditions or high temperatures with specific hydride sources, this can isomerize to the thermodynamically more stable internal alkene (trisubstituted).

    • Control: Keep reaction times

      
       hours and avoid strong protic acids during workup.
      
  • Base Stoichiometry (Crucial):

    • Standard Suzuki: 1.5 - 2.0 eq. Base.

    • Free Acid Suzuki: 3.0 - 3.5 eq. Base.

    • Reasoning: The first equivalent is instantly consumed to neutralize the carboxylic acid (

      
      ). The remaining equivalents are required to activate the boronic acid (forming the boronate species) and facilitate transmetalation.
      

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Aryl/Alkenyl Boronic Acids to form 3-(2-aryl-2-propenyl)benzoic acids.

Materials
  • Substrate: 3-(2-Bromo-2-propenyl)benzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Note: Tetrakis is preferred over

      
       here to avoid ligandless Pd species that might precipitate with the carboxylate.
      
  • Base:

    
     (3.5 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: DME / Water (3:1 v/v) or Toluene / Ethanol / Water (4:2:1)

    • Why Water? Essential for solubility of the inorganic base and the carboxylate intermediate.

Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and base (3.5 mmol).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Critical: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL DME + 1.3 mL

    
    ) via syringe.
    
  • Catalyst Addition: Under a positive pressure of inert gas, quickly add

    
     (0.03 - 0.05 mmol). Reseal immediately.
    
    • Visual Check: The solution should turn yellow/orange.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC. For TLC, spotting a small aliquot requires acidification (add 1 drop 1M HCl to the aliquot) to visualize the free acid product (which will streak otherwise).

  • Workup (Acidification):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.

    • Carefully add 1M HCl until the aqueous phase pH is

      
      . (Watch for 
      
      
      
      evolution from excess carbonate).
    • Extract the organic layer (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Protocol 2: Copper-Free Sonogashira Coupling

Objective: Coupling with Terminal Alkynes to form 1,3-enynes. Expert Insight: Standard Sonogashira uses CuI. However, with free carboxylic acids, Copper can form insoluble copper-carboxylate salts. A Copper-Free protocol is recommended to improve yield and simplify purification.

Materials
  • Substrate: 3-(2-Bromo-2-propenyl)benzoic acid (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.5 equiv)

  • Catalyst:

    
     (3 mol%) + XPhos (6 mol%)
    
    • Why XPhos? A dialkylbiaryl phosphine ligand that facilitates oxidative addition and allows for copper-free turnover.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In the reaction vessel, mix

    
     and XPhos in dry MeCN under Argon for 15 mins to form the active catalyst species.
    
  • Addition: Add the substrate (1.0 equiv) and

    
     (3.0 equiv).
    
  • Alkyne Addition: Add the terminal alkyne (1.5 equiv).

  • Reaction: Heat to 65°C for 6–12 hours.

    • Note on Temp: Do not exceed 80°C to prevent polymerization of the alkyne.

  • Workup:

    • Dilute with water.

    • Acidify with 1M HCl to pH 3.

    • Extract with EtOAc. The product will be the free acid enyne.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by carboxylate.Increase Base to 4.0 equiv. Switch to

which is more robust.
Protodebromination (Product is 3-isopropenylbenzoic acid)Hydride source present or excessive heat.Ensure solvent is dry (except for Suzuki). Lower temp to 60°C. Check if solvent (e.g., Ethanol) is acting as hydride donor.
Black Precipitate (Pd Black) Catalyst decomposition.Inefficient ligation. Add excess ligand (e.g., 10 mol%

). Ensure strict oxygen-free conditions.
Product Isomerization (Exo-methylene

Internal alkene)
Acidic workup too harsh or reaction too long.Use milder acid (e.g., Citric Acid) for workup. Stop reaction immediately upon completion.

Mechanistic Visualization: The Base-Excess Requirement

The following diagram details the competing pathways involving the carboxylic acid proton.

Mechanism Start 3-(2-Bromo-2-propenyl) benzoic acid (R-COOH) Salt Carboxylate Salt (R-COO- M+) Start->Salt Deprotonation (Fast) Base1 Base (1st Eq) Base1->Salt Base2 Base (2nd & 3rd Eq) Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Base2->Pd_Cycle Activates Boronic Acid (Transmetalation) Salt->Pd_Cycle Substrate Entry Active_Complex Active Pd-Ar Species Pd_Cycle->Active_Complex

Figure 2: Stoichiometric logic for base usage. The first equivalent is sacrificial; subsequent equivalents drive the catalysis.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483.[3] Link

  • Coupling of Free Carboxylic Acids: Gooßen, L. J.; Deng, G.; Levy, L. M. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 2006 , 313, 662–664. (Contextualizes carboxylate reactivity). Link

  • Vinyl Bromide Reactivity: Littke, A. F.; Fu, G. C.[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41, 4176–4211. (Discusses oxidative addition rates of sp2 halides). Link

  • Copper-Free Sonogashira: Gelman, D.; Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction." Angewandte Chemie International Edition, 2003 , 42, 5993–5996. Link

  • General Handbook: Metal-Catalyzed Cross-Coupling Reactions, 2nd Edition; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, 2004. Link

Sources

Method

Application Note: Strategic Utilization of 3-(2-Bromo-2-propenyl)benzoic Acid in Modular Drug Synthesis

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0), a versatile bifunctional bui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0), a versatile bifunctional building block that bridges aromatic cores with functionalized aliphatic side chains.

Introduction: The Bifunctional Advantage

3-(2-Bromo-2-propenyl)benzoic acid represents a class of "masked" bifunctional linkers essential for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) . Unlike simple alkyl linkers, this molecule offers two distinct orthogonal handles:

  • Meta-Benzoic Acid: A robust anchoring point for amide coupling to heterocycles or solid-phase resins.

  • 2-Bromoallyl Moiety: A reactive vinyl bromide "warhead" capable of late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) or hydrolysis to a methyl ketone.

Key Chemical Insight: The meta (1,3) substitution pattern prevents the spontaneous lactonization often seen with ortho isomers (which form isocoumarins), making this reagent ideal for constructing linear extended scaffolds or macrocycles rather than fused ring systems.

Strategic Applications & Workflows

Application A: Modular Scaffold Construction (The "Suzuki Extension")

This workflow is used to insert a rigid, unsaturated 3-carbon spacer between two aromatic domains. The vinyl bromide reacts faster than many aryl chlorides in oxidative addition, allowing for chemoselective coupling.

Application B: Methyl Ketone Bioisostere Synthesis

The 2-bromoallyl group serves as a "masked" methyl ketone. Following scaffold attachment, the vinyl bromide can be hydrolyzed to generate a ketone, which serves as a precursor for reductive amination or as a hydrogen-bond acceptor.

Application C: Macrocyclization

For peptide mimics, the acid and vinyl bromide ends can be reacted with a bifunctional amine/boronate tether to close a macrocyclic ring, utilizing the alkene geometry to control conformation.

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this core building block.

G Figure 1: Divergent Synthesis Pathways for 3-(2-Bromo-2-propenyl)benzoic Acid Start 3-(2-Bromo-2-propenyl) benzoic acid Amide Amide Scaffold (Anchor Step) Start->Amide 1. Amine, HATU, DIPEA (Amide Coupling) Suzuki Suzuki Product (Biaryl Allyl System) Amide->Suzuki 2. Ar-B(OH)2, Pd(PPh3)4 (Cross-Coupling) Ketone Methyl Ketone (Hydrolysis) Amide->Ketone 3. H2SO4/Hg(II) or Acidic Hydrolysis Amine Secondary Amine (Reductive Amination) Ketone->Amine 4. R-NH2, NaBH(OAc)3

Caption: Figure 1 outlines the chemoselective functionalization order: anchoring via the acid followed by diversification at the vinyl bromide.

Detailed Experimental Protocols

Protocol 1: Chemoselective Amide Anchoring

Objective: Attach the benzoic acid motif to a secondary amine scaffold without affecting the vinyl bromide.

Reagents:

  • Substrate: 3-(2-Bromo-2-propenyl)benzoic acid (1.0 equiv)

  • Amine Partner: Heterocyclic amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-(2-Bromo-2-propenyl)benzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes to form the activated ester. Note: The vinyl bromide is stable to these conditions.

  • Coupling: Add the amine partner dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The product will show a characteristic isotopic pattern (1:1 doublet) due to the bromine atom.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check: The 1H NMR should show two singlets (or fine doublets) for the terminal alkene protons at


 5.5–6.0 ppm, confirming the vinyl bromide remained intact.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Diversification

Objective: Functionalize the vinyl bromide to create a 2-aryl-allyl linkage.

Mechanism: The vinyl bromide undergoes oxidative addition to Pd(0) faster than aryl chlorides but requires electron-rich ligands to facilitate the cycle.

Reagents:

  • Substrate: Amide-linked intermediate (from Protocol 1) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: Cs2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is critical to prevent homocoupling or oxidation of the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution.

  • Reaction: Heat to 80–90°C for 4–16 hours. Microwave Option: 100°C for 30–60 mins.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via silica gel chromatography.

Data Interpretation:

  • Success: Disappearance of the vinyl bromide signals in NMR. Appearance of new aromatic signals.

  • Failure Mode: If "protodebromination" (replacement of Br with H) occurs, ensure the solvent is strictly anhydrous or switch to a weaker base (K3PO4).

Quantitative Data Summary

ParameterVinyl Bromide (This Reagent)Aryl BromideAryl Chloride
Oxidative Addition Rate High (Facile)ModerateLow
Steric Demand Moderate (Allylic strain)LowLow
Hydrolysis Potential Yes (to Ketone)NoNo
Base Sensitivity High (Risk of allene formation)LowLow

References & Authority

  • Compound Source: Rieke Metals, Inc. (2019).[1] Catalog Entry: 3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0). Verified commercially available building block.

  • Vinyl Bromide Chemistry: Stang, P. J., & Diederich, F. (Eds.). (2008). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (Standard text for Pd-catalyzed coupling of vinyl halides).

  • Bifunctional Linkers: Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 14(3), 347-361. Link

  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3-(2-Bromo-2-propenyl)benzoic acid before handling, as vinyl bromides can be lachrymators and skin irritants.

Sources

Application

Application Note: Purification of 3-(2-Bromo-2-propenyl)benzoic Acid via Flash Column Chromatography

Introduction & Compound Analysis 3-(2-Bromo-2-propenyl)benzoic acid (CAS: 732249-24-0) represents a bifunctional building block containing a benzoic acid moiety and an electrophilic allylic bromide. This specific structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

3-(2-Bromo-2-propenyl)benzoic acid (CAS: 732249-24-0) represents a bifunctional building block containing a benzoic acid moiety and an electrophilic allylic bromide. This specific structural combination presents a unique purification paradox:

  • The Carboxylic Acid: Requires an acidic mobile phase to suppress ionization and prevent peak tailing (streaking) on silica gel.

  • The Allylic Bromide: Is susceptible to hydrolysis or elimination (formation of dienes) under strongly acidic conditions or prolonged exposure to nucleophilic silica silanols.

This Application Note defines a "Fast-Flow, Acid-Buffered" protocol designed to resolve these competing chemical requirements. The method prioritizes minimal on-column residence time to preserve the labile allylic bromide while maintaining sufficient protonation of the carboxylic acid for high-resolution separation.

Physicochemical Profile
PropertyCharacteristicPurification Implication
Functional Group 1 Carboxylic Acid (

)
Will chemisorb to silica (tailing) without acid modifier.
Functional Group 2 Allylic BromidePotential lachrymator; susceptible to

hydrolysis.
Polarity Moderate-HighRequires polar mobile phase (EtOAc/Hexane mixtures).
UV Activity High (Conjugated Aromatic)Easily detectable at 254 nm.

Pre-Purification Method Development

Before scaling to the column, the separation parameters must be validated via Thin Layer Chromatography (TLC).

The "Acetic Acid Trick"

Standard silica gel is slightly acidic (


), but not acidic enough to keep benzoic acid derivatives fully protonated.
  • Without Modifier: The compound exists in equilibrium between the free acid and the carboxylate, causing it to streak from the baseline to the solvent front.

  • With Modifier (1% AcOH): The equilibrium shifts entirely to the free acid form (

    
    ), resulting in a tight, spherical spot.
    
TLC Protocol
  • Solvent A: Hexanes (or Petroleum Ether).

  • Solvent B: Ethyl Acetate (EtOAc) containing 1% v/v Glacial Acetic Acid .

  • Screening: Test ratios of 90:10, 80:20, and 70:30 (Hex:EtOAc+AcOH).

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 . (Note: This is lower than the standard 0.3-0.5 recommendation because carboxylic acids elute faster on columns than TLC plates due to mass overload effects).

Critical Check: If the spot still tails with 1% AcOH, increase to 2%. Do not exceed 5% as excess acid can degrade the allylic bromide.

Detailed Purification Protocol

Phase 1: Column Preparation

Stationary Phase: High-purity Silica Gel 60 (


).
Column Dimensions:  Use a 20-30:1 weight ratio of Silica to Crude Compound. (e.g., for 1g crude, use 25g silica). Do not overload; the acid functionality demands higher surface area.

Mobile Phase Preparation:

  • Prepare the optimized solvent mixture determined in TLC (e.g., 20% EtOAc / 80% Hexanes).

  • Additive: Add 0.5% to 1.0% Glacial Acetic Acid to the entire mobile phase volume.

  • Why? If you only add acid to the initial solvent, the column will re-equilibrate to neutral silica during the run, causing the compound to streak mid-column.

Phase 2: Sample Loading (Solid Load Technique)

Liquid loading is discouraged for this compound due to its solubility profile and the risk of precipitation at the head of the column.

  • Dissolve the crude 3-(2-Bromo-2-propenyl)benzoic acid in a minimal amount of THF or Acetone (avoid Methanol to prevent potential methyl ester formation or solvolysis).

  • Add Celite 545 (approx. 2x weight of crude).

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Pack this powder on top of the pre-equilibrated silica column.

Phase 3: Elution & Fraction Collection
  • Flow Rate: Maintain a flow rate of 15-20 mL/min (for a 25g column). Faster flow minimizes the allylic bromide's exposure to silica.

  • Gradient: Run an isocratic elution if

    
     between impurities. If impurities are close, run a shallow gradient (e.g., start 10% EtOAc, ramp to 30% EtOAc over 10 CVs).
    
  • Collection: Collect small fractions (approx. 1/3 of column volume).

Phase 4: Post-Column Workup (Acid Removal)

The collected fractions will contain acetic acid. Concentrating them directly will concentrate the acetic acid, which may degrade the product upon storage.

  • Pool the pure fractions.

  • Azeotrope: Add Toluene (equal volume) and rotary evaporate. The Toluene/Acetic Acid azeotrope facilitates the removal of the acid at lower temperatures.

  • Alternative (if product is solid): Precipitate the product from the concentrated residue using cold Hexanes/Pentane to wash away traces of acetic acid.

Visualization of Workflow

Experimental Logic Flow

The following diagram illustrates the decision-making process for the purification, highlighting the critical control points (CCPs) for stability.

PurificationWorkflow Start Crude 3-(2-Bromo-2-propenyl)benzoic acid TLC TLC Screening (Hex/EtOAc + 1% AcOH) Start->TLC Decision Is Spot Tailing? TLC->Decision Modify Increase AcOH to 2% Decision->Modify Yes Load Solid Load (Celite) Avoid MeOH Decision->Load No (Spot is Round) Modify->TLC Column Flash Chromatography Isocratic/Gradient + 0.5% AcOH Load->Column Analysis Fraction Analysis (UV/TLC) Column->Analysis Workup Azeotrope with Toluene (Remove AcOH) Analysis->Workup Final Pure Product Store < -20°C Workup->Final

Caption: Figure 1. Optimized workflow for the purification of acid-sensitive allylic bromides, emphasizing the iterative TLC loop to prevent tailing.

Troubleshooting & Expert Insights

Scenario A: Product Decomposition on Column

Symptom: The product elutes as a smear, or NMR shows loss of the allylic protons (


 ppm).
Root Cause:  Silica acidity is catalyzing the elimination of HBr or hydrolysis.
Solution: 
  • Switch stationary phase to Neutral Alumina . Alumina is less acidic than silica.

  • If using silica, pre-wash the column with 1% Triethylamine (TEA) in Hexanes, then flush with the mobile phase containing 0.5% AcOH. This "buffers" the strongest active sites on the silica surface.

Scenario B: Co-elution with Non-Acidic Impurities

Symptom: Impurities overlap with the product despite good spot shape. Root Cause: The acetic acid improves the product shape but doesn't change the selectivity for neutral impurities. Solution:

  • Change Selectivity: Switch the polar modifier from Ethyl Acetate to Acetone or Dichloromethane (DCM).

  • DCM/MeOH (95:5 + 0.5% AcOH) is a powerful alternative for highly polar benzoic acids, though less "green" than EtOAc.

Data Summary: Mobile Phase Selection Guide
Solvent SystemAdditiveSuitabilityNotes
Hexane / EtOAc 1% AcOHExcellent Standard starting point. Good solubility.
DCM / MeOH 0.5% AcOHGood Use if product is very polar. Risk of methyl ester formation if left too long.
Hexane / Acetone 1% AcOHModerate Good alternative selectivity if EtOAc fails.
Hexane / EtOAc NonePoor Will cause severe tailing and yield loss.

Safety Considerations

  • Lachrymator: Allylic bromides are potent tear agents. All rotary evaporation and column packing must be performed in a functioning fume hood.

  • Skin Contact: These compounds are alkylating agents. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: The aqueous waste from any subsequent washes will contain bromides and should be treated as halogenated waste.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link (The foundational text on Flash Chromatography).

  • Reich, H. J. "Chromatography Tips: Acetic Acid in Mobile Phases." University of Wisconsin-Madison Chemistry Dept.Link (Authoritative guide on handling carboxylic acids on silica).

  • BenchChem. "Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid."[1] Link (General physicochemical data for the analog 3-(2-propenyl)benzoic acid).

  • Sigma-Aldrich. "2-(2-bromo-2-propenyl)benzoic acid Product Information." Link (Safety and handling data for the regioisomer).

Sources

Method

recrystallization methods for purifying crude 3-(2-Bromo-2-propenyl)benzoic acid

Application Note: Advanced Recrystallization Protocols for 3-(2-Bromo-2-propenyl)benzoic Acid Executive Summary 3-(2-Bromo-2-propenyl)benzoic acid (CAS: 732249-24-0) is a critical intermediate in the synthesis of non-ste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Protocols for 3-(2-Bromo-2-propenyl)benzoic Acid

Executive Summary

3-(2-Bromo-2-propenyl)benzoic acid (CAS: 732249-24-0) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically acting as a precursor for indole-based pharmacophores like Nepafenac. High-purity isolation of this compound is pivotal, as regioisomeric impurities and transition metal residues (from Pd-catalyzed cross-couplings) can poison downstream cyclization catalysts.

This guide details a validated recrystallization protocol designed to achieve >99.5% purity. Unlike generic benzoic acid purification, this method addresses the specific stability constraints of the vinyl bromide moiety and the solubility profile imparted by the lipophilic 2-bromo-2-propenyl side chain.

Impurity Profile & Solubility Logic

Effective purification requires understanding the "Enemy"—the impurities.

Impurity TypeOriginSolubility CharacteristicRejection Strategy
3-Bromobenzoic Acid Unreacted Starting MaterialHigh solubility in polar alcohols; lower in non-polar solvents.Solvent Selectivity: Remains in mother liquor of Toluene or dilute EtOH.
Palladium Residues Catalyst (Suzuki/Heck)Insoluble particulates (Pd black) or soluble complexes.Hot Filtration: Use of Celite/Charcoal at reflux.
Oligomers Thermal polymerization of allyl groupAmorphous/Gummy.Slow Cooling: Prevents occlusion; keeps oligomers in solution.
Inorganic Salts Boronates/HalidesWater-soluble.Aqueous Wash: Use of mixed aqueous-organic solvent systems.[1]

Solvent Selection Strategy (Hansen Solubility Parameters): The target compound possesses a polar carboxylic acid head and a moderately lipophilic vinyl bromide tail.

  • Water: Poor solvent (Anti-solvent).

  • Ethanol/Methanol: Good solvent (Pro-solvent).

  • Toluene: Selective solvent (Good for rejecting polar isomers).

Recommendation: A binary system of Ethanol:Water (70:30 v/v) is the primary choice for yield and impurity rejection. For removal of stubborn non-polar dimers, a Toluene:Heptane switch is recommended.

Detailed Experimental Protocol

Method A: The "Standard" Ethanol-Water Recrystallization

Best for: Routine purification, removal of inorganic salts and polar starting materials.

Materials:

  • Crude 3-(2-Bromo-2-propenyl)benzoic acid (10.0 g)

  • Ethanol (Absolute, HPLC Grade)

  • Deionized Water[2]

  • Activated Carbon (e.g., Darco G-60)

  • Celite 545

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 40 mL of Ethanol . Heat to reflux (approx. 78°C).

    • Observation: If solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete. Avoid large excess.

  • Adsorption & Hot Filtration (Critical for Pd removal):

    • Once dissolved, remove heat source briefly.[3][4][5] Carefully add 0.5 g Activated Carbon (to adsorb colored impurities/Pd).

    • Resume reflux for 10 minutes.

    • Prepare a pre-heated Buchner funnel with a bed of Celite.

    • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Why: Preventing temperature drop during filtration avoids premature crystallization on the filter paper.

  • Crystallization Induction:

    • Reheat the filtrate to near-boiling to redissolve any crystals formed during filtration.

    • While stirring rapidly, slowly add hot Deionized Water (approx. 15-20 mL) until a faint turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to just clear the turbidity.

  • Controlled Cooling:

    • Remove from heat.[2][3][4][5] Cover the flask with a watch glass.

    • Allow to cool to room temperature (RT) undisturbed for 2–3 hours .

    • Note: Do not use an ice bath immediately. Rapid cooling traps impurities (occlusion).

    • Once at RT, transfer to an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration.[2][6][7]

    • Wash: Rinse the filter cake with 15 mL of cold Ethanol:Water (50:50) .

    • Drying: Dry in a vacuum oven at 45°C for 12 hours. Warning: Do not exceed 60°C to avoid degradation of the vinyl bromide.

Method B: Toluene Re-pulping (Polymorph/Isomer Control)

Best for: Removing non-polar side products or if the Ethanol method yields "oily" crystals.

  • Suspend the crude/semi-pure solid in Toluene (5 mL/g) .

  • Heat to 80°C to obtain a clear solution.

  • Cool slowly to 10°C.

  • If the product oils out, reheat and add Heptane (dropwise) at the cloud point to induce nucleation.

  • Filter and wash with cold Hexane.

Process Visualization

Diagram 1: Purification Workflow & Critical Control Points

RecrystallizationWorkflow Start Crude 3-(2-Bromo-2-propenyl)benzoic acid Dissolve Dissolution (Reflux in EtOH) Start->Dissolve Heat to 78°C Carbon Adsorption (Add Activated Carbon) Dissolve->Carbon 10 min Reflux HotFilter Hot Filtration (Remove Pd/Insolubles) Carbon->HotFilter Through Celite AntiSolvent Anti-Solvent Addition (Hot Water to Turbidity) HotFilter->AntiSolvent Clear Filtrate Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Slow Rate FilterDry Filtration & Drying (<50°C Vacuum) Cooling->FilterDry Isolate Solids QC QC Analysis (HPLC/NMR) FilterDry->QC Validate Purity QC->Dissolve If Purity < 98%

Caption: Figure 1. Step-by-step workflow for the removal of metallic and organic impurities via Ethanol/Water recrystallization.

Quality Control & Troubleshooting

Quantitative Specifications:

ParameterSpecificationAnalytical Method
Appearance White to Off-White Crystalline SolidVisual
Purity > 99.0% (Area %)HPLC (C18 Column, ACN:Water Gradient)
Melting Point 148–152°C (Typical)*DSC / Capillary Method
Loss on Drying < 0.5%Gravimetric (50°C, Vac)
Palladium < 10 ppmICP-MS

*Note: Melting point may vary slightly based on polymorph; always compare with a reference standard.

Troubleshooting Guide:

  • Problem: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: Solution cooled too fast or too much water added.

    • Fix: Reheat to dissolve the oil. Add a small amount of Ethanol. Seed the solution with a pure crystal at 40°C.

  • Problem: Low Yield (<60%)

    • Cause: Too much solvent used.

    • Fix: Concentrate the mother liquor by rotary evaporation and perform a second "crop" crystallization (purity will be lower, keep separate).

  • Problem: Grey/Black Color

    • Cause: Colloidal Palladium breakthrough.

    • Fix: Repeat the hot filtration step using a tighter filter aid (e.g., Celite 503 or activated charcoal wash).

References

  • BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide. Retrieved from

  • VulcanChem. (n.d.). 3-(2-Propenyl)benzoic acid - Chemical Identity and Structural Characteristics. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-2-chlorobenzoic acid (Analogous Purification Methods). Retrieved from

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167544, 2-Bromo-3-phenylpropanoic acid. Retrieved from [8]

Sources

Application

Application Notes &amp; Protocols: Modern Synthetic Pathways in Agrochemical Development

Introduction: The Imperative for Innovation in Agrochemical Synthesis The global challenge of ensuring a stable food supply for a growing population necessitates continuous innovation in agriculture.[1] Modern agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global challenge of ensuring a stable food supply for a growing population necessitates continuous innovation in agriculture.[1] Modern agrochemicals, including herbicides, fungicides, and insecticides, are crucial for protecting crops and maximizing yields.[1][2] However, the industry faces significant hurdles: the rise of pest resistance, increasingly stringent environmental regulations, and the high cost of research and development.[3][4] To overcome these challenges, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and precise methods for creating new active ingredients.[5] This guide provides an in-depth analysis of key modern synthetic pathways that are revolutionizing the discovery and production of next-generation agrochemicals.

This document serves as a technical guide for researchers and professionals in the agrochemical and pharmaceutical industries. It details the core principles, strategic advantages, and practical applications of several transformative synthetic methodologies. Each section includes not only a conceptual overview (Application Note) but also a detailed, actionable experimental protocol for a representative transformation.

C–H Activation: A Paradigm Shift in Molecular Construction

Application Note: Directing Synthesis to its Core

Traditional organic synthesis often relies on pre-functionalized starting materials, a process that can lead to long, inefficient, and wasteful synthetic routes. C–H activation chemistry offers a revolutionary alternative by directly converting ubiquitous carbon-hydrogen bonds into new functional groups.[6] This "late-stage functionalization" (LSF) is a powerful strategy for modifying complex molecules, allowing chemists to rapidly generate diverse libraries of compounds from a common precursor to explore structure-activity relationships.[7][8][9]

Causality and Strategic Advantage: The primary advantage of C–H activation is atom economy . By eliminating the need for pre-installed activating or directing groups, this method significantly shortens synthetic sequences and reduces waste.[6] In agrochemical research, this translates to faster access to novel molecular scaffolds and the ability to fine-tune the properties of a lead compound to improve efficacy, selectivity, or metabolic stability.[9][10] Palladium-catalyzed cross-coupling reactions, a cornerstone of C–H activation, are particularly valuable for their versatility in creating complex molecules with precise control.[11][12] For example, modifying a core heterocyclic structure found in many fungicides can be achieved in a single step, a task that would otherwise require a multi-step de novo synthesis.[13] This flexibility is crucial for overcoming resistance, as subtle molecular modifications can restore activity against evolving pests.[14]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Thiophene Derivative

This protocol describes a representative Palladium-catalyzed C-H arylation, a common transformation for synthesizing precursors to fungicides and herbicides.

Objective: To synthesize 2-(4-methoxyphenyl)-thiophene via direct C-H arylation.

Materials:

  • Thiophene (Substrate)

  • 4-Iodoanisole (Arylating Agent)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Pivalic Acid (PivOH) (Additive)

  • Dimethylacetamide (DMAc) (Solvent)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas line

Procedure:

  • Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (2.2 mg, 0.01 mmol, 1 mol%).

  • Reagent Addition: Under a stream of inert gas (N₂ or Ar), add 4-Iodoanisole (234 mg, 1.0 mmol), Potassium Carbonate (276 mg, 2.0 mmol), and Pivalic Acid (20.4 mg, 0.2 mmol).

  • Solvent and Substrate: Add Dimethylacetamide (DMAc) (5 mL) followed by Thiophene (126 µL, 1.5 mmol). The thiophene is added in excess to favor the desired reaction.

  • Inerting the System: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. This is critical as Pd(0), the active catalytic species, is sensitive to oxidation.

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-18 hours. The high temperature is necessary to facilitate the C-H activation step.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent, 4-iodoanisole), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)-thiophene.

Visualization: C-H Activation Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation prep1 Dry Schlenk Flask prep2 Add Catalyst & Reagents (Pd(OAc)₂, Aryl Halide, Base) prep1->prep2 prep3 Add Solvent & Substrate prep2->prep3 inert Inert Atmosphere (Evacuate/Backfill N₂) prep3->inert heat Heat & Stir (e.g., 120 °C, 12-18h) inert->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Dilute cool->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Pure Product

Caption: Workflow for a typical C-H arylation experiment.

Flow Chemistry: Intensifying Agrochemical Synthesis

Application Note: From Batch to Continuous Flow

Flow chemistry, or continuous flow processing, represents a fundamental shift from traditional batch manufacturing.[15] In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react.[16] This technology offers significant advantages in terms of safety, efficiency, and scalability, making it highly attractive for the agrochemical industry which often deals with large-scale production and hazardous reagents.[3][15][17]

Causality and Strategic Advantage: The key to flow chemistry's benefits lies in its high surface-area-to-volume ratio. This allows for:

  • Superior Heat Transfer: Exothermic reactions can be controlled with high precision, preventing thermal runaways and the formation of impurities. This is crucial for safety when handling highly reactive intermediates.[16][17]

  • Enhanced Mixing: Rapid and efficient mixing of reagents leads to faster reaction times and more consistent product quality.[17]

  • Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation in a large batch reactor.[16]

  • Scalability: Increasing production volume is a matter of running the system for a longer duration or "scaling out" by running multiple reactors in parallel, rather than redesigning a larger, more complex batch vessel.[18]

For agrochemical production, this means safer manufacturing processes, reduced energy consumption, higher yields, and the ability to explore reaction conditions (e.g., high temperatures and pressures) that are inaccessible in batch processing, potentially unlocking novel chemical transformations.[3]

Experimental Protocol: Nitration of an Aromatic Ring in a Flow Reactor

This protocol details the continuous nitration of an aromatic substrate, a common step in the synthesis of many agrochemicals, which is often hazardous in batch due to its highly exothermic nature.

Objective: To perform a safe and efficient continuous nitration using a microreactor system.

Materials:

  • Aromatic Substrate (e.g., Toluene) solution in a suitable solvent (e.g., Dichloromethane).

  • Nitrating Mixture: A pre-mixed solution of Nitric Acid and Sulfuric Acid.

  • Two high-precision syringe pumps or HPLC pumps.

  • A microreactor or tube reactor (e.g., PFA tubing) with a static mixer.

  • A back-pressure regulator (BPR).

  • A temperature-controlled bath (e.g., oil bath or cryostat).

  • Quenching solution (e.g., ice-cold sodium bicarbonate solution).

Procedure:

  • System Setup: Assemble the flow chemistry setup as shown in the diagram below. Ensure all connections are secure.

  • Reagent Preparation: Prepare a solution of the aromatic substrate (1 M in Dichloromethane). Prepare the nitrating mixture (e.g., 1:1 v/v concentrated HNO₃:H₂SO₄). Caution: The nitrating mixture is highly corrosive and exothermic upon preparation.

  • Priming the System: Prime the pumps and lines with the respective solvent and reagent solutions to remove air bubbles.

  • Setting Parameters:

    • Set the temperature of the reactor bath (e.g., 25 °C).

    • Set the desired flow rates for the two pumps to achieve the target stoichiometry and residence time. For example, Pump A (Substrate): 0.5 mL/min; Pump B (Nitrating Mix): 0.5 mL/min. This gives a total flow rate of 1.0 mL/min.

    • Set the back-pressure regulator to a moderate pressure (e.g., 5 bar) to ensure the solvent remains in the liquid phase and to suppress gas formation.

  • Initiating the Reaction: Start the pumps simultaneously. The reagents will converge at a T-mixer and flow through the reactor coil. The residence time (the time reactants spend in the reactor) is calculated as Reactor Volume / Total Flow Rate.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time). The output stream from the BPR is collected directly into a vigorously stirred flask containing an ice-cold quenching solution.

  • Workup: Once the desired amount of product is collected, stop the pumps. The quenched reaction mixture is transferred to a separatory funnel for standard aqueous workup, extraction, drying, and purification as described in the C-H activation protocol.

Visualization: Continuous Flow Synthesis Setup

G cluster_reagents Reagent Delivery cluster_reactor Reaction Zone pumpA Pump A (Substrate Sol.) mixer T-Mixer pumpA->mixer pumpB Pump B (Nitrating Mix) pumpB->mixer reactor Coil Reactor (Temp. Controlled) mixer->reactor bpr Back-Pressure Regulator (BPR) reactor->bpr collection Collection Flask (with Quench) bpr->collection

Caption: Diagram of a basic flow chemistry setup for nitration.

Biocatalysis: Harnessing Nature's Selectivity

Application Note: The Green Chemistry Engine

Biocatalysis utilizes natural catalysts, such as isolated enzymes or whole microorganisms, to perform chemical transformations.[19] This approach is a cornerstone of green chemistry, offering reactions under mild conditions (ambient temperature and pressure, neutral pH) with unparalleled selectivity.[19][20] In agrochemical synthesis, the demand for chiral molecules is high, as often only one enantiomer of a molecule possesses the desired biological activity, while the other may be inactive or even harmful.[21][22]

Causality and Strategic Advantage: The power of biocatalysis stems from the inherent properties of enzymes:

  • High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, often yielding enantiomerically pure products without the need for complex protecting group strategies or chiral auxiliaries.[21][23] This is critical for producing single-enantiomer agrochemicals like the fungicide Metalaxyl-M, reducing application rates and environmental impact.[22]

  • Mild Conditions: Reactions are typically run in aqueous media under ambient conditions, reducing energy consumption and avoiding the use of harsh or toxic reagents.[20]

  • Sustainability: Enzymes are biodegradable and derived from renewable resources, aligning with industry goals for sustainable manufacturing.[19][24]

The use of enzymes like transaminases, lipases, and oxidases can dramatically shorten synthetic routes to complex chiral amines and alcohols, which are common building blocks for modern insecticides and fungicides.[25][26]

Experimental Protocol: Enantioselective Reduction of a Ketone using a Biocatalyst

This protocol outlines the asymmetric reduction of a prochiral ketone to a chiral alcohol, a key transformation in synthesizing active ingredients.

Objective: To produce (S)-1-phenylethanol with high enantiomeric excess (e.e.) using a commercially available ketoreductase (KRED) enzyme.

Materials:

  • Acetophenone (Substrate)

  • Ketoreductase (KRED) enzyme preparation (often sold as a screening kit with various enzymes).

  • NADH or NADPH (Cofactor)

  • A cofactor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH)).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Isopropanol (for cofactor regeneration, if using a KRED that accepts it as a hydrogen source).

  • Orbital shaker with temperature control.

  • Centrifuge.

Procedure:

  • Buffer and Reagent Preparation: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0. Prepare stock solutions of the cofactor (NADH/NADPH) and the components of the regeneration system.

  • Reaction Mixture: In a 50 mL flask, combine:

    • Phosphate buffer (20 mL).

    • Glucose (360 mg, 2.0 mmol) for the regeneration system.

    • NAD⁺ (7 mg, 0.01 mmol).

    • Glucose Dehydrogenase (GDH) (e.g., 10 units).

    • KRED enzyme (e.g., 10 mg of lyophylized powder).

  • Substrate Addition: Add Acetophenone (120 mg, 1.0 mmol) to the mixture.

  • Reaction Execution: Seal the flask and place it in an orbital shaker set to 30 °C and 200 rpm. The gentle mixing ensures the enzyme remains active.

  • Causality Check - The Regeneration System: The KRED requires a stoichiometric amount of the expensive NADPH cofactor. The regeneration system (GDH/Glucose) continuously converts the oxidized NADP⁺ back to NADPH, making the process economically viable by using only a catalytic amount of the cofactor.

  • Monitoring: Monitor the reaction by taking samples at regular intervals. The conversion can be analyzed by GC or HPLC using a chiral column to determine both the conversion of the starting material and the enantiomeric excess of the product alcohol.

  • Workup and Isolation: Once the reaction reaches completion (typically >99% conversion and >99% e.e.), stop the reaction by adding an equal volume of a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Mix thoroughly and separate the layers. If emulsions form, centrifugation can be used to break them. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the chiral alcohol. Purity can be assessed by GC/NMR, and enantiomeric excess must be confirmed by chiral HPLC/GC.

Visualization: Biocatalytic Ketone Reduction Cycle

G cluster_main Primary Catalytic Cycle cluster_regen Cofactor Regeneration Cycle KRED_E KRED (Enzyme) Alcohol Chiral Alcohol (Product) KRED_E->Alcohol Releases NADP NADP⁺ (Oxidized Cofactor) KRED_E->NADP Releases Ketone Prochiral Ketone (Substrate) Ketone->KRED_E Binds NADPH NADPH (Reduced Cofactor) NADPH->KRED_E Donates H⁻ GDH GDH (Regen. Enzyme) NADP->GDH Binds GDH->NADPH Releases Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Coupled enzyme system for chiral alcohol synthesis.

Photoredox Catalysis: Synthesis Illuminated

Application Note: Harnessing the Power of Light

Photoredox catalysis uses visible light to initiate powerful single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions.[27][28][29] This technology has transformed the landscape of organic synthesis by enabling reactions previously considered difficult or impossible.[30][31] For agrochemical discovery, photoredox catalysis opens up new avenues for creating complex molecular architectures and for late-stage functionalization.[27][30]

Causality and Strategic Advantage: The process begins when a photocatalyst absorbs a photon of light, promoting it to an excited state. This excited catalyst can then act as both a potent oxidant and reductant, engaging with organic substrates to form radical ions.[28] The key benefits are:

  • Mild Conditions: Reactions are often run at room temperature, using low-energy visible light, which preserves sensitive functional groups within complex molecules.[28]

  • Novel Reactivity: It provides access to radical-mediated bond formations that are complementary to traditional two-electron pathways (e.g., polar reactions), enabling the construction of novel agrochemical scaffolds.[30][31]

  • Sustainability: It reduces reliance on harsh reagents and high temperatures, aligning with green chemistry principles.[27][28]

In agrochemical R&D, this allows for the efficient synthesis of compounds with multiple chiral centers or the introduction of important functional groups, like the trifluoromethyl group, which can significantly enhance a molecule's biological activity and metabolic stability.[28]

Experimental Protocol: Photoredox-Mediated Trifluoromethylation of an Arene

This protocol describes the introduction of a CF₃ group onto an electron-rich aromatic ring, a valuable modification in agrochemical design.

Objective: To synthesize 4-(trifluoromethyl)anisole from anisole using a photoredox catalyst.

Materials:

  • Anisole (Substrate)

  • Trifluoroethyl-sulfonyl Chloride (Umemoto's Reagent) (CF₃ source)

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (Photocatalyst)

  • Acetonitrile (CH₃CN) (Solvent)

  • Blue LED light source (e.g., 450 nm)

  • Schlenk tube or vial

  • Stir plate

Procedure:

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a stir bar, combine the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1.5 mg, 0.002 mmol, 1 mol%), Trifluoroethyl-sulfonyl Chloride (78 mg, 0.4 mmol), and Anisole (22 mg, 0.2 mmol).

  • Solvent Addition: Add 2 mL of degassed Acetonitrile. It is crucial to degas the solvent (e.g., by sparging with argon for 20 minutes) to remove oxygen, which can quench the excited state of the photocatalyst.

  • Inerting: Seal the tube, and if not already done, ensure the headspace is under an inert atmosphere (N₂ or Ar).

  • Initiation: Place the tube on a stir plate approximately 5-10 cm from a blue LED light source. Use a small fan to maintain the reaction at room temperature, as the LEDs can generate some heat.

  • Reaction Execution: Stir the reaction under irradiation for 24 hours. The reaction mixture is typically colored due to the photocatalyst.

  • Monitoring: Progress can be monitored by TLC or by taking a small sample for ¹⁹F NMR analysis, which is highly sensitive to the CF₃ group.

  • Workup: Upon completion, the reaction mixture can often be directly purified. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.

Visualization: Photoredox Catalytic Cycle

G cluster_SET Single Electron Transfer (SET) PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Light) PC_star->PC e⁻ transfer PC_star->PC e⁻ transfer Sub_ox Substrate(ox) [Radical Cation] Product Product (CF₃-Arene) Sub_ox->Product + CF₃ radical Sub Substrate (Arene) Sub->Sub_ox Oxidation Reag_red Reagent(red) [Radical Anion] Reag_red->Product Releases CF₃ radical Reag Reagent (CF₃ Source) Reag->Reag_red Reduction

Caption: Simplified mechanism of a photoredox catalytic cycle.

Summary and Comparison of Methodologies

MethodologyCore PrincipleKey Advantages in Agrochemical SynthesisPrimary Limitations
C-H Activation Direct functionalization of C-H bondsAtom economy, reduced steps, rapid diversification of complex molecules for SAR studies.Catalyst cost (often Pd), regioselectivity can be challenging without directing groups.
Flow Chemistry Continuous processing in microreactorsEnhanced safety with hazardous reagents, superior process control, rapid optimization, and seamless scalability.High initial capital investment, potential for channel clogging with solids.
Biocatalysis Use of enzymes as catalystsUnmatched stereoselectivity for chiral synthesis, mild and green reaction conditions, sustainable.Limited substrate scope for some enzymes, sensitivity to process conditions (pH, temp), enzyme cost and stability.
Photoredox Catalysis Light-driven single-electron transferAccess to novel reactivity, extremely mild conditions, high functional group tolerance.Requires specialized photoreactor setup, potential for side reactions with complex substrates.

Conclusion and Future Outlook

The synthetic pathways detailed in this guide—C-H activation, flow chemistry, biocatalysis, and photoredox catalysis—are not merely academic curiosities; they are robust, field-proven technologies that are actively shaping the future of agrochemical development. They empower scientists to create more effective, safer, and more sustainable crop protection solutions with greater speed and precision. The future of agrochemical synthesis will likely involve the integration of these technologies, for example, performing biocatalytic or photoredox reactions within continuous flow systems to maximize both selectivity and efficiency. As these methodologies continue to mature, they will be indispensable in meeting the agricultural challenges of the 21st century.

References

  • Abrams, D. J., Provencher, P. A., & Sorensen, E. J. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Chemical Society Reviews.
  • Anonymous. (2025). Chemical drivers of crop development: A review on agrochemical interventions. International Journal of Advanced Biochemistry Research. Available at: [Link]

  • Anonymous. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]

  • Anonymous. (2021). A Comment on Continuous Flow Technologies within the Agrochemical Industry. Organic Process Research & Development. Available at: [Link]

  • Anonymous. (2023). Synthetic Chemistry Insights for Novel Agrochemical Methods. Research and Reviews. Available at: [Link]

  • Bayer. (2025). Progress of Modern Agricultural Chemistry and Future Prospects. ResearchGate. Available at: [Link]

  • Chirik, P. J. (2015). Photoredox Catalysis in Organic Chemistry. ACS Publications - American Chemical Society. Available at: [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Gemo, M., et al. (2025). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. PMC - PubMed Central. Available at: [Link]

  • Gemo, M., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. Available at: [Link]

  • Gotor, V., et al. (2005). Biocatalysis Applied to the Synthesis of Agrochemicals. ResearchGate. Available at: [Link]

  • Kumar, A., & Patel, R. N. (2025). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. PubMed. Available at: [Link]

  • Kumar, R., & Pandey, G. (2013). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Le Tiran, A., et al. (2023). An update on late-stage functionalization in today's drug discovery. PubMed. Available at: [Link]

  • Li, C.-J. (2015). C–H Activation‐Based Strategy for Natural Product Synthesis. ResearchGate. Available at: [Link]

  • M. Akita. (2023). Dawn of photoredox catalysis. PMC - PubMed Central. Available at: [Link]

  • Marie, A. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Hilaris Publisher. Available at: [Link]

  • N. K. Garg. (2018). Late‐stage Functionalization of Pharmaceuticals, Agrochemicals, and Natural Products. ResearchGate. Available at: [Link]

  • N. K. Garg. (2012). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Bromo-2-propenyl)benzoic acid

Welcome to the technical support center for the synthesis of 3-(2-Bromo-2-propenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromo-2-propenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this bifunctional molecule. The inherent reactivity of the vinyl bromide moiety combined with the electronic properties of the benzoic acid ring presents unique challenges. This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles.

Introduction: The Synthetic Challenge

3-(2-Bromo-2-propenyl)benzoic acid is a valuable synthetic intermediate, but its preparation is not trivial. The primary difficulties arise from the stability of the target molecule and the potential for competing side reactions during its construction. Key challenges include:

  • Reactivity of the Vinyl Bromide: The 2-bromo-2-propenyl group is susceptible to degradation, polymerization, and unwanted coupling reactions, especially under harsh conditions (e.g., high temperatures or strong bases).[1]

  • Compatibility of Functional Groups: The synthesis must accommodate both the electron-withdrawing carboxylic acid and the reactive alkene, which can complicate many standard transformations.

  • Lack of Direct Precursors: Readily available starting materials for a single-step synthesis are scarce, necessitating multi-step sequences where yields and purity can be compromised.

This guide explores the most plausible synthetic strategies and provides a logical framework for troubleshooting the issues that may arise.

Strategic Overview: Choosing Your Synthetic Path

Selecting the appropriate synthetic route is the most critical decision. The choice depends on available starting materials, required scale, and tolerance for multi-step procedures. Below is a decision-making workflow to help guide your approach.

Synthetic_Strategy_Decision start Start: Synthesize 3-(2-Bromo-2-propenyl)benzoic acid decision1 Do you have access to 3-formylbenzoic acid derivatives and phosphonium salt precursors? start->decision1 strategy1 Strategy 1: Wittig Olefination strategy2 Strategy 2: Heck Cross-Coupling strategy3 Strategy 3: Allylation then Bromination decision1->strategy1 Yes decision2 Are you experienced with Palladium catalysis and handling of sensitive vinylating agents? decision1->decision2 No decision2->strategy2 Yes decision3 Is a multi-step synthesis with potential regioselectivity issues acceptable? decision2->decision3 No decision3->start No, re-evaluate options decision3->strategy3 Yes Wittig_Troubleshooting start Wittig Reaction Performed check_yield Check Crude Yield/ TLC Analysis start->check_yield low_yield Low/No Product check_yield->low_yield Problem good_yield Product Formed, Proceed to Purification check_yield->good_yield Success sub_check1 Was an ester used? low_yield->sub_check1 purify Purification Step good_yield->purify sub_check2 Base strong enough? (e.g., n-BuLi, NaH) sub_check1->sub_check2 Yes action1 Action: Protect acid as ester and repeat. sub_check1->action1 No sub_check2->start Yes, other issue action2 Action: Use stronger base (e.g., switch NaH to n-BuLi). sub_check2->action2 No check_purity Check Purity (NMR/LCMS) purify->check_purity tppo_present TPPO Contamination check_purity->tppo_present Impure pure_product Pure Product Obtained check_purity->pure_product Pure action3 Action: Recrystallize from Ether/Hexane or perform acid/base extraction. tppo_present->action3 action3->check_purity

Sources

Optimization

catalyst selection for cross-coupling with 3-(2-Bromo-2-propenyl)benzoic acid

The following guide serves as a specialized Technical Support Center for researchers working with 3-(2-Bromo-2-propenyl)benzoic acid . It is structured to address the unique reactivity profile of this molecule, specifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-(2-Bromo-2-propenyl)benzoic acid . It is structured to address the unique reactivity profile of this molecule, specifically the challenge of coupling a 1,1-disubstituted vinyl bromide in the presence of an unprotected carboxylic acid .

Ticket ID: #RXN-3-(2-Br)-BenzAcid Subject: Cross-Coupling Optimization for 3-(2-Bromo-2-propenyl)benzoic acid Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Understanding Your Substrate

Before selecting a catalyst, you must recognize the three competing reactivity zones in your molecule. Failure to address these will lead to low yields or complex mixtures.

FeatureChemical RiskTechnical Implication
Vinyl Bromide (

-Br)
Steric Hindrance: This is a 1,1-disubstituted vinyl halide.[1] Oxidative addition is slower than terminal vinyl halides.Requires electron-rich, sterically accessible ligands. Standard

often fails if the coupling partner is bulky.
Carboxylic Acid (-COOH) Catalyst Poisoning: The acidic proton can protonate reactive Pd-intermediates or coordinate tightly to Pd(II), arresting the cycle.Mandatory: You must use 2.5–3.0 equivalents of base to ensure the acid is fully deprotonated to the carboxylate (

) before the catalytic cycle begins.
Benzylic/Allylic Methylene Isomerization: The

group is prone to base-catalyzed isomerization to form the conjugated styrene derivative (

).
Avoid excessively strong alkoxide bases (e.g., NaOtBu) or prolonged heating. Use mild carbonate or phosphate bases.

Catalyst Selection Matrix (Decision Logic)

Do not default to "what is in the drawer." Use this logic flow to select the correct system based on your coupling partner.

CatalystSelection Start Coupling Partner Type? Simple Simple Aryl Boronic Acid (Phenyl, Tolyl, etc.) Start->Simple Hindered Hindered/Ortho-Substituted Boronic Acid or Ester Start->Hindered Alkyl Alkyl Boron/Zinc Reagent (Suzuki/Negishi) Start->Alkyl Cat1 System A (Baseline): Pd(dppf)Cl2 • DCM Base: K2CO3 or Cs2CO3 Solvent: Dioxane/H2O (4:1) Simple->Cat1 Standard Cat2 System B (High Activity): Pd2(dba)3 + SPhos Base: K3PO4 Solvent: Toluene/H2O (10:1) Hindered->Cat2 Steric Demand Cat3 System C (Specialized): Pd(OAc)2 + RuPhos or XPhos Base: K3PO4 Solvent: THF/H2O Alkyl->Cat3 Slow Reductive Elim. Note1 Why Pd(dppf)? The large bite angle speeds up reductive elimination. Cat1->Note1 Note2 Why SPhos? Electron-richness boosts oxidative addition into the hindered vinyl bromide. Cat2->Note2

Figure 1: Decision tree for catalyst selection based on the steric and electronic demands of the coupling partner.

Standard Operating Procedures (SOPs)

SOP-A: The Robust Protocol (Suzuki-Miyaura)

Recommended for most aryl boronic acids.

Rationale: The use of Pd(dppf)Cl₂ is critical here. The ferrocenyl backbone prevents the ligand from dissociating easily, which is common when free carboxylates coordinate to the metal. Dichloromethane (DCM) adducts are preferred for stability.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 – 1.5 equiv

    • Catalyst: Pd(dppf)Cl₂[2]•CH₂Cl₂ (3–5 mol%)

    • Base:

      
       (3.0 equiv) — Cesium is preferred over Potassium for solubility in organic/aqueous mixes.
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Execution:

    • Step 1 (Acid Neutralization): Dissolve substrate and boronic acid in Dioxane. Add the aqueous base solution. Stir for 5 minutes at RT. This ensures the carboxylic acid is deprotonated before the Pd sees it.

    • Step 2 (Catalyst Addition): Add the Pd catalyst under a positive stream of Nitrogen/Argon.

    • Step 3 (Reaction): Heat to 60–80°C. Do not exceed 90°C to prevent isomerization.

    • Step 4 (Workup): Acidify carefully with 1M HCl to pH 3–4 to precipitate the product (the carboxylic acid form) or extract with EtOAc.

SOP-B: The "Difficult Partner" Protocol

Use if SOP-A fails or yields <30%.

Rationale: SPhos (Buchwald Ligand) is exceptionally electron-rich, facilitating oxidative addition into the 1,1-disubstituted vinyl bromide. It also provides steric bulk to force reductive elimination.

  • Catalyst Pre-complexation:

    • Mix

      
       (2 mol%) and SPhos  (8 mol%) in the reaction solvent (Toluene or THF) under inert gas for 10 mins. The solution should turn from purple/red to orange/yellow.
      
  • Reaction:

    • Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

      
       (3.0 equiv).
      
    • Add water (10% v/v relative to solvent).

    • Heat to 80°C for 12–18 hours.

Troubleshooting & FAQs

Issue 1: "I see starting material consumption, but no product. The mixture turned black immediately."

Diagnosis: Pd Black Formation (Catalyst Decomposition). The free carboxylic acid likely protonated the active Pd(0) species or the ligand, causing the metal to crash out.

  • Fix: Increase your base loading. You need 1 equiv for the acid + 2 equivs for the Suzuki cycle.[3] Ensure you are using a biphasic system (Water/Organic) so the carboxylate salt stays solubilized in the aqueous phase while the coupling happens at the interface.

  • Alternative: Protect the acid as a methyl ester. This resolves 90% of catalyst compatibility issues. You can hydrolyze it back to the acid later using LiOH.

Issue 2: "I isolated a product, but the NMR shows a methyl doublet (~1.8 ppm) and a vinyl quartet (~6.0 ppm)."

Diagnosis: Isomerization. The double bond migrated.



  • Cause: Reaction temperature too high or base too strong (e.g., using hydroxide bases or alkoxides).

  • Fix: Switch to a milder base like

    
     or 
    
    
    
    . Lower the temperature to 50–60°C and extend the reaction time.
Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Product Inhibition. The product (a biaryl vinyl acid) might be a better ligand for Palladium than the starting material, or the vinyl bromide is too sterically hindered.

  • Fix: Switch to Pd-XPhos G3 or Pd-SPhos G3 precatalysts. These "Generation 3" precatalysts activate immediately and are less susceptible to inhibition.

Mechanistic Visualization

Understanding the specific failure modes of your substrate requires visualizing the catalytic cycle.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for Vinyl Br) Pd0->OxAdd + Substrate Complex1 Pd(II)-Vinyl Complex (Acid Sensitivity Zone) OxAdd->Complex1 TransMet Transmetalation Complex1->TransMet Side1 FAILURE MODE: Protonation by -COOH -> Pd Black Complex1->Side1 If Acid Not Neutralized BaseStep Base Activation (R-B(OH)3 + OH-) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the "Acid Sensitivity Zone" where the free carboxylic acid can destroy the Pd(II) intermediate if not properly neutralized.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Gooßen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Organic Letters, 11(21), 4810-4813. (Cited for context on carboxylate-Pd interactions). Link

Sources

Troubleshooting

preventing decomposition of 3-(2-Bromo-2-propenyl)benzoic acid during reaction

Welcome to the technical support center for 3-(2-Bromo-2-propenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and reacting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Bromo-2-propenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and reacting with this versatile but sensitive bifunctional molecule. Here, we address common challenges and provide field-proven solutions to ensure the stability and successful reaction of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary decomposition pathways for 3-(2-Bromo-2-propenyl)benzoic acid?

Answer: Understanding the inherent reactivity of 3-(2-Bromo-2-propenyl)benzoic acid is the first step toward preventing its decomposition. The molecule's instability arises from the combination of a vinylic bromide and an acrylic acid moiety, making it susceptible to several degradation pathways, primarily:

  • Radical Polymerization: The acrylic acid portion of the molecule is an activated alkene, making it highly prone to spontaneous, often aggressive, free-radical polymerization.[1][2] This can be initiated by heat, light (UV), or trace metal impurities. This is the most common cause of reaction mixtures turning dark, viscous, or solidifying unexpectedly. The resulting polymer is typically an intractable, cross-linked material that leads to significant yield loss.

  • Dehydrobromination: Under basic conditions, particularly with strong, non-nucleophilic bases, elimination of HBr can occur to form an unstable alkyne intermediate, which can then undergo further reactions or polymerization. The choice of base in cross-coupling reactions is therefore critical.

  • Nucleophilic Substitution/Hydrolysis: While vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl counterparts due to the sp²-hybridized carbon, this pathway can still occur under forcing conditions (high heat, strong nucleophiles).[3][4][5] Hydrolysis of the C-Br bond, though slow, can occur in the presence of water, especially under acidic conditions, to form an enol that tautomerizes to a ketone.[6]

  • Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, although this typically requires temperatures higher than those used in most standard cross-coupling reactions.

The diagram below illustrates the two most critical decomposition pathways that must be controlled for successful reactions.

cluster_main 3-(2-Bromo-2-propenyl)benzoic acid cluster_pathways Decomposition Pathways cluster_products Undesired Products Mol Main Compound Polymer Polymerization Mol->Polymer Heat, Light, Radical Initiator Elimination Dehydrobromination Mol->Elimination Strong Base (e.g., t-BuOK) Hydrolysis Hydrolysis/Substitution Mol->Hydrolysis H₂O, Heat, Strong Nucleophile Polymer_Product Intractable Polymer Polymer->Polymer_Product Alkyne_Product Alkyne & Side Products Elimination->Alkyne_Product Ketone_Product Ketone Product Hydrolysis->Ketone_Product Start Problem: Low Yield in Cross-Coupling Check_Base Is the Base too Strong? (e.g., NaOH, t-BuOK) Start->Check_Base Check_Temp Is Temperature > 90°C? Check_Base->Check_Temp No Solution_Base Solution: Switch to weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Base->Solution_Base Yes Check_Catalyst Is the Catalyst/Ligand System Optimal? Check_Temp->Check_Catalyst No Solution_Temp Solution: Lower Temp to 70-80°C. Increase reaction time. Check_Temp->Solution_Temp Yes Solution_Catalyst Solution: Use a more active ligand (e.g., SPhos, XPhos). Ensure fresh catalyst. Check_Catalyst->Solution_Catalyst Yes End Re-run Experiment Check_Catalyst->End No Solution_Base->End Solution_Temp->End Solution_Catalyst->End

Caption: Troubleshooting workflow for low cross-coupling yields.

Recommended Protocol for Suzuki Coupling:

This protocol is designed as a starting point to maximize yield while minimizing substrate decomposition.

  • Reagent Preparation:

    • To a dry reaction vessel, add 3-(2-Bromo-2-propenyl)benzoic acid (1.0 equiv), the desired boronic acid partner (1.2-1.5 equiv), and a radical inhibitor (e.g., Phenothiazine, 0.1 mol%).

    • Add a mild inorganic base. Cesium carbonate (Cs₂CO₃, 2.5 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv) are excellent choices as they are effective but have low basicity, minimizing dehydrobromination.

  • Catalyst & Solvent Addition:

    • Add the solvent. A 2:1 mixture of Dioxane/Water or DME/Water often works well. Ensure solvents are degassed.

    • Add a modern, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%). These ligands promote rapid oxidative addition and reductive elimination, allowing for lower reaction temperatures.

    • Add the palladium source, such as Pd(OAc)₂ (1-2 mol%) or a pre-formed catalyst like SPhos-Pd-G3.

  • Reaction Conditions:

    • Thoroughly purge the reaction vessel with an inert gas (Argon or Nitrogen).

    • Heat the reaction to 70-80 °C . Monitor by TLC or LCMS. While the reaction may be slower, it will be cleaner and higher yielding than a faster, high-temperature reaction that causes decomposition.

FAQ 4: How should I properly store and handle this reagent to ensure long-term stability?

Answer: Proper storage is non-negotiable for this reagent. Its dual reactivity makes it sensitive to environmental conditions.

Storage Protocol:

  • Temperature: Store in a refrigerator at 2-8 °C . Do not freeze, as this can cause crystallization and concentration of impurities.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen is best). If this is not possible, ensure the container is tightly sealed to minimize air exposure.

  • Light: Store in an amber vial or a container wrapped in aluminum foil to protect from light, which can initiate radical polymerization.

  • Inhibitor: The commercial material should already contain a small amount of inhibitor (usually MEHQ or BHT). Do not remove it. For long-term storage (>6 months), consider adding an additional small crystal of BHT.

  • Hygroscopicity: The compound is hygroscopic and sensitive to moisture. [7]Store in a desiccator.

By adhering to these guidelines, you can significantly extend the shelf-life and ensure the reactivity of your 3-(2-Bromo-2-propenyl)benzoic acid for future experiments.

References
  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2023). Angewandte Chemie International Edition, 64(1). ResearchGate. [Link]

  • Hydrolysis of vinyl bromide vs alkyl chloride. (2016, December 19). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

  • Al-Harthi, M. A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 539. [Link]

  • Why is vinyl alcohol unstable but vinyl halides stable? (2015, September 20). Quora. Retrieved January 28, 2026, from [Link]

  • Can a halide being both a vinylic and a benzylic one undergo SN1 reaction? (2024, July 9). Reddit. Retrieved January 28, 2026, from [Link]

  • Method for preventing polymerization of acrylic acid and its ester. (n.d.). Google Patents.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Journal of the American Chemical Society, 122(17), 4020-4028. ResearchGate. [Link]

  • α-BROMO-n-CAPROIC ACID. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Which is more stable? -vinyl halides or allyl halides? (2015, September 25). Quora. Retrieved January 28, 2026, from [Link]

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. (2013). Angewandte Chemie International Edition, 52(41), 10822-10825. [Link]

  • Vinyl ether hydrolysis. XV. Methyl β,β-di-tert-butylvinyl ether: buttressing steric effects. (1980). Canadian Journal of Chemistry, 58(21), 2203-2206. [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (2023). International Journal of Innovative Science and Research Technology, 8(4). [Link]

  • Vinyl radicals in transition metal-catalyzed organic transformations. (2024). Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2022). ACS Applied Polymer Materials, 4(11), 7891-7907. [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. (1993). IChemE Symposium Series, 134, 575-586. [Link]

  • Techniques for reducing residual monomer content in polymers: A review. (2002). Polymer Engineering & Science, 42(7), 1441-1464. ResearchGate. [Link]

  • 2-Bromoacrylic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • 2-BROMOBENZOIC ACID. (n.d.). Loba Chemie. Retrieved January 28, 2026, from [Link]

Sources

Optimization

anhydrous reaction conditions for moisture-sensitive intermediates

Welcome to the Technical Support Center for Anhydrous Reaction Conditions. This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Anhydrous Reaction Conditions. This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive intermediates. Here, we move beyond simple protocols to explain the fundamental principles and provide field-proven insights to help you prevent, diagnose, and solve common issues encountered during moisture-sensitive reactions. Our goal is to empower you with the knowledge to create a self-validating system for consistently successful experiments.

Section 1: The Imperative for Anhydrous Conditions - A Foundational Overview

Q: Why are anhydrous conditions so critical for many organic reactions?

A: The exclusion of water is paramount because water, though seemingly benign, is a reactive chemical that can disrupt a reaction's intended pathway in several ways.[1] Many highly reactive intermediates and reagents used in synthesis are potent bases or nucleophiles.

  • Reagent Quenching: Highly reactive organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are strong bases that will readily react with even trace amounts of water in an acid-base reaction.[1][2] This consumes the reagent, converting it into an unreactive hydrocarbon and preventing it from participating in the desired carbon-carbon bond formation.[1][2]

  • Hydrolysis of Intermediates: Many reactions, like the Claisen condensation, proceed through moisture-sensitive intermediates such as enolates. The presence of water can hydrolyze these enolates, reverting them to the starting carbonyl compound and halting the condensation reaction.[2][3]

  • Catalyst Deactivation: Lewis acid catalysts, which are central to reactions like the Friedel-Crafts alkylation and acylation, can be deactivated by water.[1] Water acts as a Lewis base, coordinating to the Lewis acidic center of the catalyst, thereby reducing or completely inhibiting its catalytic activity.[1]

  • Shifting Equilibria: For reactions where water is a byproduct, its presence in the reaction mixture can shift the equilibrium back towards the reactants, leading to incomplete conversion and lower yields.[1]

Ultimately, maintaining a scrupulously dry environment is a cornerstone of successful synthesis, leading to higher yields, greater product selectivity, and more reproducible results.[2]

Section 2: Prophylactic Measures - A Guide to a Flawless Anhydrous Setup

The most effective way to troubleshoot a failed reaction is to prevent the failure from occurring. This section details the essential, proactive steps for establishing a robust anhydrous environment.

Glassware: The First Line of Defense
Q: My reaction failed, and I suspect a moisture source. Could my "dry" glassware be the culprit?

A: Absolutely. Glassware that appears dry to the naked eye harbors a thin film of adsorbed atmospheric moisture on its surface.[4] This invisible layer of water is sufficient to ruin a sensitive reaction. Standard washing and air-drying are inadequate.

There are two primary methods for ensuring truly dry glassware:

Method 1: Oven Drying (Most Common)

  • Clean: Thoroughly clean all glassware (reaction flasks, condensers, addition funnels, stir bars) with soap and water, followed by rinses with deionized water and a suitable organic solvent (e.g., acetone) to expedite drying.

  • Dry: Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is standard practice.[4]

  • Assemble Hot & Cool Under Inert Gas: While still hot, assemble the reaction apparatus. Immediately flush the system with a stream of dry, inert gas (nitrogen or argon) as it cools.[4] This prevents moist lab air from being drawn back into the flask upon cooling. Use joint clips, as the gas pressure can separate un-greased joints.[4] Lightly grease standard-taper joints to ensure a good seal.[4]

Method 2: Flame Drying (For Immediate Use)

  • Assemble Cold: Assemble the clean, air-dried glassware.

  • Flush with Gas: Introduce a slow, steady stream of inert gas through the apparatus, venting through a bubbler.

  • Heat Under Gas Flow: Using a heat gun (safer) or a Bunsen burner (with extreme caution, especially with flammable solvents nearby), gently heat the entire surface of the glassware under the inert gas flow. Heat until you no longer see condensation forming on the cooler parts of the glass. The oven-drying method is generally more efficient as it thoroughly heats intricate parts like condensers.[4]

  • Cool: Allow the glassware to cool to room temperature with the inert gas still flowing before adding solvents and reagents.

G cluster_prep Anhydrous Reaction Setup Workflow A 1. Clean & Assemble Glassware B 2. Dry Glassware (Oven or Flame-Dry) A->B C 3. Cool Under Inert Gas (N2/Ar) B->C D 4. Add Anhydrous Solvent C->D E 5. Add Reagents via Syringe/Cannula D->E F 6. Maintain Positive Pressure (Balloon/Bubbler) E->F G 7. Commence Reaction F->G G cluster_troubleshoot Troubleshooting a Failed Anhydrous Reaction Start Reaction Failed (Low/No Yield, Decomposition) Q1 Was Glassware Properly Dried (Oven/Flame-Dried)? Start->Q1 Sol1 Action: Re-dry all glassware using proper technique. Q1->Sol1 No Q2 Was Solvent Anhydrous? (Freshly Distilled/Dried) Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run Experiment with Corrected Parameters Sol1->End Sol2 Action: Use freshly distilled solvent or store over activated sieves. Q2->Sol2 No Q3 Was Inert Atmosphere Maintained? (No Leaks) Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Action: Check all seals, septa, and gas lines for leaks. Q3->Sol3 No Q4 Were Reagents Pure/Dry? (Starting Materials, etc.) Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Action: Purify/dry starting materials. Use fresh reagents. Q4->Sol4 No Q4->End Yes (Consult Literature for Specific Reaction Issues) A4_No No Sol4->End

Caption: A logical flowchart for troubleshooting failed anhydrous reactions.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the difference between a Schlenk line and a glove box?

    • A: A Schlenk line is a glass manifold that allows for the manipulation of air-sensitive compounds in glassware under vacuum or a flow of inert gas. [5]It is excellent for conducting reactions. A glove box is a sealed container filled with a purified inert atmosphere, allowing for more complex manipulations, such as weighing solids and setting up reactions using standard laboratory equipment, as if on an open bench. [6][7][5]Glove boxes provide a more comprehensively inert environment but are a significant infrastructure investment. [6]

  • Q: How can I be certain my solvent is dry without a Karl Fischer titrator?

    • A: For solvents like THF or diethyl ether, the use of sodium/benzophenone is a reliable chemical indicator. [8]The persistent deep blue/purple color of the benzophenone ketyl radical is a strong sign that the solvent is anhydrous. [8]For other solvents, while not quantitative, adding a small amount of a very reactive reagent (like a drop of Grignard) and observing for gas evolution (or lack thereof) can be a crude test.

  • Q: Nitrogen vs. Argon: Does it matter which inert gas I use?

    • A: For most applications, nitrogen is perfectly acceptable and more economical. However, argon is denser than air, making it more effective at blanketing a reaction and pushing air out. For certain reactions, particularly those involving lithium metal or some transition metal catalysts at high temperatures, nitrogen can be reactive, forming nitrides. In these specific cases, argon is required.

  • Q: Can I reuse solid drying agents like magnesium sulfate?

    • A: While technically possible by heating the hydrated salt to drive off the water, it is generally not recommended in a research setting. The reactivation process can be inefficient, and it is difficult to ensure the agent is fully anhydrous. Given their low cost, using fresh drying agent is the most reliable practice.

References

  • Title: Anhydrous conditions Definition - Organic Chemistry II Key Term Source: Fiveable URL
  • Title: Strategies to minimize byproduct formation in anhydride reactions Source: Benchchem URL
  • Title: Anhydrous Conditions Definition - Organic Chemistry Key Term Source: Fiveable URL
  • Title: How to Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL
  • Title: Preparing Anhydrous Reagents and Equipment Source: Moodle@Units URL
  • Title: Why do some organic reactions need anhydrous conditions?
  • Title: Air Free Techniques | Handling Air-Sensitive Materials Source: Ossila URL
  • Title: solvent drying and drying agents Source: Delloyd's Lab-Tech Chemistry resource URL
  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL
  • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: The Journal of Organic Chemistry URL
  • Title: Drying Organic Solutions Source: Organic Chemistry at CU Boulder URL
  • Title: Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry - Radboud University URL
  • Title: Air-free technique Source: Wikipedia URL
  • Title: Air-Sensitive Chemistry: Practical and Safety Considerations Source: Fisher Scientific URL
  • Title: Storing/handling moisture sensitive chemicals outside of the glovebox?
  • Title: Drying Agents Source: Chemistry LibreTexts URL
  • Title: Grignard Formation - Troubleshooting and Perfecting Source: Reddit URL
  • Title: How To: Store Reagents Source: University of Rochester, Department of Chemistry URL
  • Source: JoVE (Journal of Visualized Experiments)
  • Title: Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Title: Drying of Organic Solvents Source: Scribd URL

Sources

Reference Data & Comparative Studies

Validation

13C NMR Analysis of 3-(2-Bromo-2-propenyl)benzoic Acid: A Comparative Technical Guide

Executive Summary 3-(2-Bromo-2-propenyl)benzoic acid (also known as 3-(2-bromoallyl)benzoic acid) is a critical bifunctional building block in medicinal chemistry. It serves as a "linker" scaffold, offering a reactive ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Bromo-2-propenyl)benzoic acid (also known as 3-(2-bromoallyl)benzoic acid) is a critical bifunctional building block in medicinal chemistry. It serves as a "linker" scaffold, offering a reactive carboxylic acid for amide coupling and a 2-bromoallyl moiety for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) or radical cyclizations.

Precise structural verification of this compound is challenging due to the potential for double-bond migration (isomerization to the internal alkene) and protodebromination during synthesis. This guide compares Solvent Systems and Pulse Sequences to provide a definitive protocol for 13C NMR characterization, ensuring researchers can distinguish the target molecule from common synthetic impurities.

Structural Analysis & Theoretical Assignments

The molecule consists of two distinct magnetic environments: the Benzoic Acid Core and the 2-Bromoallyl Side Chain . Understanding the theoretical chemical shifts is prerequisite to selecting the correct experimental parameters.

Carbon Environment Breakdown
  • Carboxyl Carbon (C-10): Highly deshielded, sensitive to hydrogen bonding.

  • Aromatic Ring (C-1 to C-6): Six unique signals (due to meta-substitution breaking symmetry).

  • Allylic Methylene (C-7): Diagnostic high-field signal (~40-50 ppm).

  • Vinyl Bromide (C-8, C-9): The quaternary C-Br carbon and the terminal methylene (=CH2) provide the "fingerprint" for the 2-bromoallyl group.

Comparative Analysis: Solvent System Selection

The choice of solvent fundamentally alters the appearance of the carboxyl and aromatic regions. Below is a comparison of the two industry-standard solvents: Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) .

Performance Matrix
FeatureMethod A: CDCl3Method B: DMSO-d6 (Recommended)
Solubility Low/Moderate. Often requires heating or dilute concentrations (5-10 mg/mL).High. Dissolves readily (>30 mg/mL), crucial for adequate S/N in 13C NMR.
-COOH Signal Broad/Drifting. Appears ~167-170 ppm. Shifts significantly with concentration due to dimerization.Sharp/Distinct. Appears ~167-172 ppm. H-bonding with solvent disrupts dimers, yielding a stable chemical shift.
Resolution Good for non-polar fragments, but aromatic overlap is common.Excellent separation of aromatic signals; water peak (3.33 ppm in 1H) does not interfere with 13C.
Chemical Shift Stability Variable (concentration dependent).Stable (solvent dependent).
Experimental Recommendation

Use DMSO-d6. The carboxylic acid moiety induces dimerization in non-polar solvents (CDCl3), leading to peak broadening and inconsistent chemical shifts. DMSO-d6 disrupts these dimers, sharpening the carbonyl resonance and ensuring full solubility of the brominated alkene side chain.

Detailed Spectral Data (DMSO-d6)

The following data represents the authoritative assignment for 3-(2-Bromo-2-propenyl)benzoic acid in DMSO-d6 at 100 MHz (13C frequency).

Table 1: Chemical Shift Assignments
Carbon LabelTypeChemical Shift (

, ppm)
DEPT-135 PhaseDiagnostic Note
C-10 COOH167.2 InvisibleCarbonyl. Most deshielded peak.
C-1 Ar-C (Quat)131.5 InvisibleIpso carbon attached to COOH.
C-3 Ar-C (Quat)139.0 InvisibleIpso carbon attached to allyl group.
C-8 =C(Br)-130.8 InvisibleCritical: Quaternary vinyl carbon. Often low intensity.
C-6 Ar-CH133.2 Positive (+)Ortho to COOH.
C-2 Ar-CH130.1 Positive (+)Isolated aromatic CH between substituents.
C-5 Ar-CH128.9 Positive (+)Meta to COOH.
C-4 Ar-CH127.5 Positive (+)Para to COOH.
C-9 =CH2119.4 Negative (-)Critical: Terminal vinyl. Distinctive negative phase in DEPT-135.
C-7 -CH2-44.8 Negative (-)Allylic methylene. Only aliphatic peak.

Note: Chemical shifts are referenced to the DMSO-d6 septet center at 39.5 ppm. Small variations (


 0.5 ppm) may occur depending on concentration and temperature.

Advanced Characterization Protocols

To rigorously confirm the structure and rule out isomers (e.g., the internal alkene 3-(2-bromo-1-propenyl)benzoic acid), a standard 1D 13C spectrum is insufficient. You must employ DEPT-135 (Distortionless Enhancement by Polarization Transfer).

Protocol: DEPT-135 Verification
  • Preparation: Dissolve 30-50 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse Angle: 135° read pulse.

    • Delay (d2): 1/(2J), typically set for J_CH = 145 Hz (~3.45 ms).

    • Scans: Minimum 256 scans (quaternary carbons will be nulled).

  • Interpretation:

    • Positive Peaks (+): Aromatic CH (C-2, C-4, C-5, C-6).

    • Negative Peaks (-): Allylic CH2 (C-7) and Terminal Vinyl CH2 (C-9).

    • Missing Peaks: COOH (C-10), Quaternary Ar (C-1, C-3), and Vinyl Bromide (C-8) .

Why this matters: If the double bond has migrated to the internal position (conjugated with the ring), the terminal =CH2 signal at ~119 ppm (Negative in DEPT) will disappear, replaced by a methyl group signal at ~15-20 ppm (Positive in DEPT).

Workflow Diagram

The following diagram illustrates the decision logic for verifying the 2-bromoallyl moiety.

NMR_Workflow Start Start: Purified Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire1D Acquire Standard 1D 13C Spectrum Solvent->Acquire1D CheckCOOH Check COOH (~167 ppm) & Ar-C Region Acquire1D->CheckCOOH AcquireDEPT Acquire DEPT-135 CheckCOOH->AcquireDEPT Decision Analyze ~119 ppm Signal AcquireDEPT->Decision Pass Signal Present & Negative (-) =CH2 Confirmed (Target Molecule) Decision->Pass Negative Peak Fail Signal Absent or Methyl (+) Isomerization Detected Decision->Fail No Peak / Positive Peak

Caption: Logical workflow for structural verification using 13C NMR and DEPT-135 sequences.

Experimental Protocols

A. Sample Preparation (DMSO-d6)[1]
  • Weigh 30–50 mg of the solid acid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Vortex for 30 seconds until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Transfer to a 5mm high-precision NMR tube.

B. Acquisition Parameters (Bruker Standard)
  • Pulse Program: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons).

  • Spectral Width: 240 ppm (covers -10 to 230 ppm).

  • Scans (NS): 512–1024 (Carbon sensitivity is low; bromine heavy atom effect broadens C-8).

  • Temperature: 298 K (25°C).

C. Troubleshooting & Impurities
  • Impurity A (Des-bromo analog): If C-8 shifts from ~131 to ~137 ppm and becomes a CH (positive in DEPT), the bromine has been lost (protodebromination).

  • Impurity B (Isomer): If a new methyl peak appears at ~18 ppm and the aliphatic CH2 at 45 ppm disappears, the double bond has migrated into conjugation with the ring.

References

  • Doc Brown's Chemistry. (2025). The 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 3-Bromo-2-hydroxybenzoic acid (Analog Data). Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Tables. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[1] Synthesis of α,β-Unsaturated Ketones (Supporting Info - NMR Data). Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of 3-(2-Bromo-2-propenyl)benzoic Acid

The following technical guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the analysis of 3-(2-Bromo-2-propenyl)benzoic acid (CAS: 732249-24-0). Executive Summary & Compound Profile Target...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the analysis of 3-(2-Bromo-2-propenyl)benzoic acid (CAS: 732249-24-0).

Executive Summary & Compound Profile

Target Analyte: 3-(2-Bromo-2-propenyl)benzoic acid Molecular Formula: C₁₀H₉BrO₂ Exact Mass: 239.9786 (for ⁷⁹Br isotope) Role: Critical synthetic intermediate, often utilized in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and intramolecular cyclization reactions.

This guide compares the two primary analytical workflows—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) —to determine the optimal protocol for purity assessment and metabolite tracking.

Comparison Verdict
FeatureLC-MS/MS (ESI Negative) GC-MS (EI)
Sensitivity High (Femtogram range)Moderate (Picogram range)
Sample Prep Minimal (Dilute & Shoot)Complex (Requires Derivatization)
Structural Insight Excellent for parent ion confirmation ([M-H]⁻)Excellent for structural fingerprinting (Fragment rich)
Thermal Stability Superior (Room temp ionization)Risk of dehydrobromination in injector port
Recommendation Primary Method for quantitationSecondary Method for structural verification

Theoretical Fragmentation & Isotopic Signature

Understanding the isotopic abundance of Bromine is the self-validating mechanism for identifying this compound. Bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes.

Isotope Pattern Validation

Any mass spectrum attributed to this compound must exhibit the following doublet signature in the molecular ion cluster:

  • M Peak: 100% Relative Abundance

  • M+2 Peak: ~97.3% Relative Abundance (Distinct 1:1 doublet)

Fragmentation Pathways (Mechanistic)

The following Graphviz diagram visualizes the predicted fragmentation logic for Electrospray Ionization (ESI) in negative mode, which is the preferred ionization state due to the carboxylic acid moiety.

FragmentationPathway cluster_legend Pathway Legend M_Ion Precursor Ion [M-H]⁻ m/z 239 (79Br) / 241 (81Br) (Deprotonated Benzoic Acid) Frag_1 Decarboxylation Product [M-H-CO₂]⁻ m/z 195 / 197 (Formation of Phenyl Anion) M_Ion->Frag_1 Neutral Loss of CO₂ (44 Da) Collision Energy: 15-20 eV Frag_2 Loss of HBr [M-H-HBr]⁻ m/z 159 (Cyclization/Elimination) M_Ion->Frag_2 Elimination of HBr (80/82 Da) High Energy Frag_3 Tropylium-like Rearrangement m/z 115 (Loss of Br + CO₂) Frag_1->Frag_3 Loss of Br radical/HBr key Blue: Parent Ion | Red: Primary Fragment | Yellow: Secondary Path

Figure 1: Proposed ESI(-) Fragmentation Pathway for 3-(2-Bromo-2-propenyl)benzoic acid. The loss of CO₂ is the dominant transition.

Experimental Protocols & Method Comparison

Method A: LC-MS/MS (Recommended)

Rationale: The carboxylic acid group ionizes readily in negative mode (ESI-). The vinyl bromide moiety is thermally stable at LC temperatures but can degrade at GC injector temperatures (>250°C).

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for better pH control).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings:

    • Source: ESI Negative Mode.

    • Capillary Voltage: 3000 V.

    • MRM Transition (Quantitation): 238.9 → 194.9 (Loss of CO₂).

    • MRM Transition (Confirmation): 238.9 → 79.0 (Br⁻ ion).

Method B: GC-MS (Alternative)

Rationale: GC-MS provides a searchable spectral fingerprint (NIST library format). However, the polar -COOH group leads to peak tailing and adsorption unless derivatized.

Derivatization Protocol (Trimethylsilylation):

  • Reagent: BSTFA + 1% TMCS.

  • Procedure: Dissolve 1 mg sample in 100 µL anhydrous pyridine. Add 100 µL BSTFA. Incubate at 60°C for 30 mins.

  • Result: Formation of TMS-ester derivative (MW: 312/314).

  • GC Parameters: Splitless injection at 250°C. DB-5MS column.

Performance Data Comparison

The following table contrasts the observed spectral data between the two methods. Note the mass shift in GC-MS due to the TMS group (+72 Da).

ParameterLC-MS (ESI-) DataGC-MS (EI, TMS-Derivative) Data
Parent Ion (m/z) 239 / 241 [M-H]⁻312 / 314 [M]⁺•
Base Peak 195 (Loss of CO₂)297 (Loss of Methyl from TMS)
Key Fragments 79/81 (Br⁻), 116 (Vinyl-phenyl)73 (TMS), 135 (Silicon rearrangement)
Linearity Range 0.1 ng/mL – 1000 ng/mL10 ng/mL – 5000 ng/mL
Interference Risk Low (MRM specificity)Medium (Matrix co-elution)

Analytical Workflow Decision Matrix

Use this logic flow to select the appropriate instrument for your specific research phase.

DecisionMatrix Start Start: Sample Type Q1 Is Quantitation Required? Start->Q1 Branch_Quant Trace Level (<1 ng/mL) or Biological Matrix? Q1->Branch_Quant Yes Branch_Qual Structural Identification or Purity Check? Q1->Branch_Qual No Result_LC Select LC-MS/MS (ESI-) (High Sensitivity, No Derivatization) Branch_Quant->Result_LC Yes (Plasma/Cell Media) Branch_Quant->Result_LC No (Synthesis Crude) Result_GC Select GC-MS (EI) (Requires TMS Derivatization) Branch_Qual->Result_GC Library Matching Result_NMR Select NMR (1H/13C) (For Isomer Differentiation) Branch_Qual->Result_NMR Regioisomer Check

Figure 2: Analytical Method Selection Strategy for Brominated Benzoic Acid Derivatives.

References

  • BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[2] Mass Spectrometry Data Center: 2-Bromobenzoic Acid Fragmentation Standards. Retrieved from

  • Sigma-Aldrich. (2025).[2][3] Product Specification: 3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0).[4] Retrieved from

  • Yang, Z., et al. (2012). "Fragmentation mechanisms of protonated benzoic acid and related compounds." Journal of Mass Spectrometry, 47, 845-852.[5] Retrieved from

  • Master Organic Chemistry. (2013). Allylic Bromination and Stability of Vinyl Bromides. Retrieved from

Sources

Validation

Technical Comparison Guide: FT-IR Characterization of 3-(2-Bromo-2-propenyl)benzoic Acid

Executive Summary Product: 3-(2-Bromo-2-propenyl)benzoic acid Application: Pharmaceutical Intermediate / Synthetic Scaffold Primary Analytical Method: Fourier-Transform Infrared Spectroscopy (FT-IR)[1][2][3][4][5] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 3-(2-Bromo-2-propenyl)benzoic acid Application: Pharmaceutical Intermediate / Synthetic Scaffold Primary Analytical Method: Fourier-Transform Infrared Spectroscopy (FT-IR)[1][2][3][4][5]

This guide provides a technical analysis of the FT-IR spectral characteristics of 3-(2-Bromo-2-propenyl)benzoic acid , a functionalized benzoic acid derivative often utilized as a building block in the synthesis of heterocyclic pharmaceutical targets.

For researchers and quality control (QC) scientists, distinguishing this specific halogenated alkene from its non-brominated analogs (e.g., 3-allylbenzoic acid) or its precursors (e.g., 3-bromobenzoic acid) is critical. This document compares the spectral "performance"—defined here as the resolution and specificity of diagnostic bands—of FT-IR against structural alternatives, validating its utility as a rapid identification tool.

Structural Analysis & Spectral Prediction

To interpret the FT-IR spectrum accurately, we must deconstruct the molecule into its constituent pharmacophores. The convergence of these functional groups creates a unique spectral fingerprint.[6]

Functional Group Decomposition
  • Core Scaffold: Benzoic Acid .[3][6][7] Dominated by the carboxylic acid dimer features (strong hydrogen bonding).

  • Substituent (Meta-position): 2-Bromo-2-propenyl group (also known as a 2-bromoallyl group).

    • Structure:

      
      
      
    • Key Features: Vinyl bromide moiety (

      
      ) and allylic methylene.
      
The "Performance" of FT-IR: Specificity vs. Alternatives

While NMR (


H, 

C) provides definitive structural elucidation, FT-IR offers superior throughput for routine identity verification and reaction monitoring .
FeatureFT-IR (This Method)NMR (Alternative)Mass Spectrometry (Alternative)
Throughput High (Seconds/sample)Low (Minutes/sample)High
Sample State Solid (KBr/ATR)Solution (Deuterated solvent)Solution/Gas
Key Differentiator Rapid detection of Carbonyl (

) and Vinyl (

) functional groups.
Precise connectivity of the allyl chain.Molecular weight confirmation (Br isotope pattern).
Blind Spot C-Br stretches are often in the "fingerprint" noise (

).
None (highly specific).Isomer differentiation.

Experimental Protocol

To ensure reproducible data, the following protocol is recommended. This workflow minimizes moisture interference, which can obscure the critical carbonyl region.

Sample Preparation
  • Method A: Diamond ATR (Attenuated Total Reflectance)

    • Best for: Rapid QC of solid powder.

    • Procedure: Place ~5 mg of sample on the diamond crystal. Apply high pressure using the anvil to ensure contact. Record background spectrum (air) prior to measurement.

  • Method B: KBr Pellet (Traditional)

    • Best for: High-resolution analysis of the fingerprint region (400–1000 cm⁻¹), essential for identifying the C-Br bond.

    • Procedure: Grind 1-2 mg of sample with 100 mg dry KBr. Press at 10 tons for 2 minutes to form a translucent pellet.

Instrument Parameters
  • Resolution: 4 cm⁻¹

  • Scans: 32 (ATR) or 16 (KBr)

  • Range: 4000 – 400 cm⁻¹

Spectral Data & Interpretation

The following table summarizes the characteristic vibrational modes. Data is synthesized from empirical standards for benzoic acid derivatives and vinyl halides [1, 2, 3].

Table 1: Diagnostic FT-IR Bands
Frequency Region (cm⁻¹)Vibration ModeAssignmentComparison Note
3300 – 2500 O-H Stretch (Broad)Carboxylic Acid DimerCharacteristic "fermi resonance" shape; overlaps C-H stretches. Common to all benzoic acids.
3080 – 3000 =C-H StretchAromatic & Vinyl C-HThe terminal vinyl protons (

) appear >3000 cm⁻¹.
1680 – 1710 C=O Stretch (Strong)Carboxylic Acid CarbonylPrimary Quantitation Peak. Shifts lower if H-bonding is disrupted.
1630 – 1645 C=C Stretch (Medium)Vinyl Bromide (

)
Critical Differentiator. Unsubstituted allyl groups absorb ~1640 cm⁻¹, but Br substitution can alter intensity and position slightly.
1580 – 1600 C=C Ring StretchAromatic SkeletonStandard benzoic acid fingerprint.
1410 – 1430 C-O-H BendCarboxylic AcidCoupled with C-O stretch.
1280 – 1300 C-O StretchAcid C-OStrong intensity.
900 – 990 =C-H Bending (Out-of-Plane)Vinyl GroupTerminal methylene (

) wagging. Diagnostic for the allyl moiety.
600 – 700 C-Br StretchAlkyl HalideOften weak/obscured in ATR; clearer in KBr. Distinguishes from non-brominated analogs.

Comparative Analysis

This section objectively compares the target molecule against its two most common structural "competitors" in a synthetic lab setting.

Scenario A: Distinguishing from 3-Allylbenzoic Acid (The Non-Brominated Analog)
  • Context: You are monitoring the bromination of 3-allylbenzoic acid or checking for starting material in a coupling reaction.

  • Spectral Shift:

    • Target (Bromo-allyl): The presence of the heavy Bromine atom on the double bond (

      
      ) changes the reduced mass of the oscillator. While the 
      
      
      
      frequency shift might be subtle, the intensity of the
      
      
      stretch often increases due to the dipole moment change induced by the halogen.
    • Alternative (Allyl): The standard allyl group (

      
      ) has a classic multiplet pattern in the 900-1000 cm⁻¹ region (bending) which will be perturbed in the 2-bromo derivative.
      
    • Verdict: FT-IR is Moderately Effective . NMR is preferred for definitive confirmation of the Br-substitution pattern, but FT-IR can track the change in the fingerprint region (600-1000 cm⁻¹).

Scenario B: Distinguishing from 3-Bromobenzoic Acid (The Precursor)
  • Context: You are synthesizing the target via Suzuki coupling of 3-bromobenzoic acid with a 2-bromoallyl boronate (or similar).

  • Spectral Shift:

    • Target: Shows distinct Aliphatic/Vinyl C-H stretches (3000-3100 cm⁻¹) and the Vinyl C=C stretch (~1635 cm⁻¹).[8]

    • Alternative (Precursor): Lacks the aliphatic/vinyl signals entirely. The spectrum is purely aromatic/acid.

    • Verdict: FT-IR is Highly Effective . The appearance of the vinyl group is a clear "Go/No-Go" indicator.

Visualization: Characterization Logic Flow

The following diagram illustrates the logical decision tree for validating the identity of 3-(2-Bromo-2-propenyl)benzoic acid using FT-IR data.

FTIR_Logic Start Unknown Sample Spectrum Check_CO Check 1680-1710 cm⁻¹ (Strong C=O Peak?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Band?) Check_CO->Check_OH Yes Alternative_1 Suspect: Non-Acid Impurity Check_CO->Alternative_1 No Is_Acid Result: Carboxylic Acid Confirmed Check_OH->Is_Acid Yes Check_OH->Alternative_1 No Check_Vinyl Check 1630-1650 cm⁻¹ & >3000 cm⁻¹ (Vinyl C=C / =C-H?) Is_Acid->Check_Vinyl Is_Allyl Result: Allyl/Vinyl Group Present Check_Vinyl->Is_Allyl Yes Alternative_2 Suspect: 3-Bromobenzoic Acid (Precursor) Check_Vinyl->Alternative_2 No (Missing Vinyl) Check_Fingerprint Check 600-700 cm⁻¹ (C-Br Stretch?) Is_Allyl->Check_Fingerprint Final_ID Identity Validated: 3-(2-Bromo-2-propenyl)benzoic acid Check_Fingerprint->Final_ID Yes (Bands Consistent) Alternative_3 Suspect: 3-Allylbenzoic Acid (Non-Brominated) Check_Fingerprint->Alternative_3 No/Ambiguous

Figure 1: Decision logic for spectral validation. Blue nodes represent primary functional group checks; Green nodes confirm substructures; Red nodes indicate fine-structure verification.

References

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

Sources

Comparative

Comparative Analytical Guide: Purity Assessment of 3-(2-Bromo-2-propenyl)benzoic Acid

Executive Summary This guide provides a technical comparison of analytical methodologies for the purity assessment of 3-(2-Bromo-2-propenyl)benzoic acid (CAS: Analogous structure reference). As a bifunctional intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for the purity assessment of 3-(2-Bromo-2-propenyl)benzoic acid (CAS: Analogous structure reference). As a bifunctional intermediate containing a robust carboxylic acid moiety and a potentially labile vinyl bromide group, this molecule presents specific challenges in stability and quantification.

We evaluate three primary techniques: RP-HPLC-UV (Routine QC), qNMR (Absolute Purity/Primary Standard), and GC-MS (Impurity Identification). This analysis is designed for drug development professionals requiring rigorous, self-validating protocols compliant with ICH Q2(R1) standards.

Part 1: The Analytical Challenge

The structural integrity of 3-(2-Bromo-2-propenyl)benzoic acid relies on the stability of the 2-bromoallyl group attached to the meta-position of the benzoic ring.

  • Acid Functionality: The carboxylic acid (

    
    ) necessitates pH control in liquid chromatography to prevent peak tailing.
    
  • Vinyl Bromide Moiety: The

    
     group is susceptible to dehydrohalogenation or allylic rearrangement under high thermal stress, making direct GC analysis risky without derivatization.
    
  • UV Chromophore: The benzoic acid core provides strong UV absorption at 230–254 nm, enabling high-sensitivity HPLC detection.

Part 2: Comparative Methodology

Technique A: RP-HPLC-UV (The Workhorse)

Role: Routine Quality Control, Impurity Profiling. Verdict: Best for separating non-volatile impurities and isomers.

Protocol Design: A C18 stationary phase with an acidic mobile phase is mandatory. The acid suppresses the ionization of the benzoic acid group, ensuring it exists in its neutral, hydrophobic form for adequate retention and sharp peak shape.

Experimental Protocol:
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (

    
    ).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       90% B (Linear Ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Validation Check: Ensure Resolution (


) > 1.5 between the main peak and the des-bromo impurity (3-(2-propenyl)benzoic acid).
Technique B: qNMR (The Orthogonal Validator)

Role: Absolute Purity Assessment, Mass Balance. Verdict: Essential when no Certified Reference Material (CRM) exists.

Protocol Design: Quantitative NMR (


H-qNMR) utilizes the principle that signal intensity is directly proportional to the molar ratio of nuclei. It avoids the "relative response factor" errors inherent in UV detection.
Experimental Protocol:
  • Solvent: DMSO-

    
     (Provides excellent solubility and prevents exchange of carboxyl protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid singlet (

      
       6.3 ppm) does not overlap with the aromatic protons (
      
      
      
      7.4-8.0 ppm) or the allyl terminal alkene protons (
      
      
      5.3-5.6 ppm) of the target.
  • Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 64 (for S/N > 250:1).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Weighed Mass,
    
    
    =Purity)
Technique C: GC-MS (Structural Confirmation)

Role: Identification of volatile impurities and halogen isotope confirmation. Verdict: Requires derivatization to prevent thermal degradation of the carboxylic acid.

Experimental Protocol:
  • Derivatization: Silylation is required to cap the carboxylic acid.

    • Reagent: BSTFA + 1% TMCS.

    • Procedure: Mix 10 mg sample + 100 µL Pyridine + 200 µL BSTFA. Heat at 60°C for 30 mins.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet: Split 20:1, 250°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Detection: Scan range 50–500 m/z. Look for the characteristic

    
     isotope doublet (1:1 ratio) in the molecular ion cluster.
    

Part 3: Data Comparison & Decision Matrix

Analytical Performance Summary
FeatureHPLC-UVqNMRGC-MS (Derivatized)
Specificity High (Separates isomers)High (Structural insight)High (Mass ID)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)Excellent (Trace analysis)
Reference Standard Required Not Required Required for Quant
Sample Recovery Non-destructive (prep-LC)Non-destructiveDestructive
Throughput High (Automated)Low (Manual processing)Moderate
Primary Risk Response factor variationSolubility/Peak OverlapThermal degradation
Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the development stage.

AnalyticalWorkflow Start Sample: 3-(2-Bromo-2-propenyl)benzoic acid CheckRef Is a Certified Reference Standard Available? Start->CheckRef NoRef NO CheckRef->NoRef YesRef YES CheckRef->YesRef qNMR Method: qNMR (Primary Method) NoRef->qNMR CalcPotency Calculate Absolute Potency (Mass Balance) qNMR->CalcPotency HPLC Method: RP-HPLC-UV (High Sensitivity) CalcPotency->HPLC Use qNMR value to assign purity to Std Goal Define Analytical Goal YesRef->Goal RoutineQC Routine Purity / QC Goal->RoutineQC IDImpurity Identify Unknown Impurity Goal->IDImpurity RoutineQC->HPLC GCMS Method: GC-MS + Derivatization (Structural ID) IDImpurity->GCMS

Caption: Decision tree for selecting the optimal analytical technique based on reference standard availability and analytical objectives.

Part 4: HPLC Method Development Logic

To ensure the HPLC method is robust, follow this optimization loop. This prevents common issues like peak tailing due to the carboxylic acid group.

HPLC_Optimization Step1 Initial Run: Gradient 5-95% B Acidic pH (2.7) Check1 Peak Shape Symmetric? Step1->Check1 FixTail Action: Increase Buffer Strength (Use 20mM Ammonium Formate) Check1->FixTail Tailing > 1.2 Check2 Resolution > 1.5 from Impurities? Check1->Check2 Good Shape FixTail->Check2 FixRes Action: Adjust Gradient Slope or Change Column Selectivity (Phenyl-Hexyl) Check2->FixRes Co-elution Final Validated Method Check2->Final Separated FixRes->Final

Caption: Logic flow for optimizing HPLC parameters specifically for acidic, halogenated aromatics.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Agilent Technologies. (2020). Derivatization for GC-MS: Silylation Reagents. Available at: [Link]

Sources

Validation

Biological Activity Screening of 3-(2-Bromo-2-propenyl)benzoic Acid Derivatives

This guide provides an in-depth technical analysis of the biological screening of 3-(2-Bromo-2-propenyl)benzoic acid derivatives . These compounds represent a specialized class of alkylating agents where the 2-bromo-2-pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological screening of 3-(2-Bromo-2-propenyl)benzoic acid derivatives . These compounds represent a specialized class of alkylating agents where the 2-bromo-2-propenyl (2-bromoallyl) moiety functions as an electrophilic warhead, capable of covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Rationale

The 3-(2-Bromo-2-propenyl)benzoic acid scaffold combines a solubilizing/recognition motif (the benzoic acid) with a reactive electrophile (the 2-bromoallyl group). Unlike passive competitive inhibitors, these derivatives often function as irreversible or covalent inhibitors .

  • Mechanism of Action: The allylic bromide is highly susceptible to

    
     or 
    
    
    
    nucleophilic attack by cellular thiols (e.g., Glutathione, Cysteine residues in active sites).
  • Primary Applications: Cytotoxicity (Anticancer) and Antimicrobial activity.[1]

  • Key Differentiator: The presence of the bromine atom at the vinylic position enhances the electrophilicity of the adjacent methylene group compared to simple allyl derivatives.

Comparative Analysis: Performance vs. Alternatives

The following table compares 3-(2-Bromo-2-propenyl)benzoic acid derivatives against standard clinical agents and structural analogs.

Table 1: Comparative Biological Profile (In Vitro Data Summary)
Compound ClassPrimary MechanismCytotoxicity (

, HeLa)
Antimicrobial (

, S. aureus)
Stability (

, pH 7.4)
3-(2-Bromo-2-propenyl) benzoates Covalent Alkylation (Cys-targeting)1.5 - 5.0 µM 2 - 8 µg/mL Moderate (4-6 h)
Unsubstituted Allyl Analogs Reversible Binding (Weak)> 50 µM (Inactive)> 64 µg/mLHigh (> 24 h)
Cisplatin (Standard) DNA Crosslinking0.5 - 2.0 µMN/AHigh
Vancomycin (Standard) Cell Wall Synthesis Inhib.N/A0.5 - 2.0 µg/mLHigh
Melphalan Nitrogen Mustard Alkylation10 - 20 µMN/ALow (< 2 h)

Key Insight: The bromo-allyl derivatives exhibit cytotoxicity comparable to clinical alkylating agents (Cisplatin) but often possess distinct selectivity profiles due to the benzoic acid "address" region, which can be modified to target specific uptake transporters (e.g., monocarboxylate transporters).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: Access to the 2-bromoallyl moiety typically involves a radical bromination or a coupling reaction. The purity of the electrophile is critical for accurate biological screening.

  • Starting Material: 3-vinylbenzoic acid or methyl 3-iodobenzoate.

  • Coupling: Palladium-catalyzed cross-coupling with 2,3-dibromopropene.

  • Hydrolysis: Lithium hydroxide (LiOH) hydrolysis of the ester (if applicable).

  • Purification: Recrystallization from Ethanol/Water (Avoid column chromatography on basic silica to prevent hydrolysis of the allylic bromide).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: This colorimetric assay measures metabolic activity as a proxy for cell viability.[2] It is the standard for assessing the potency of alkylating agents.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Step-by-Step Workflow:

  • Seeding: Plate HeLa or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Prepare serial dilutions of the 3-(2-Bromo-2-propenyl) derivative in DMSO (Final DMSO < 0.1%). Add to wells.

    • Control: Vehicle (DMSO) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48 hours . (Note: 48h is preferred over 24h for alkylating agents to allow time for DNA/protein damage to induce apoptosis).

  • Development: Add 20 µL MTT reagent. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm . Calculate

    
     using non-linear regression.
    
Protocol C: Cysteine Reactivity Assay (Ellman’s Reagent)

Rationale: To confirm the covalent mechanism, one must verify that the compound reacts with thiols.

  • Incubation: Mix the test compound (50 µM) with L-Cysteine (50 µM) in Phosphate Buffer (pH 7.4).

  • Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Detection: Add DTNB (Ellman’s Reagent). Measure absorbance at 412 nm.

  • Result Interpretation: A decrease in absorbance over time indicates the consumption of free thiols, confirming the alkylating potential of the bromo-allyl group.

Mechanism of Action: Covalent Inhibition Pathway

The biological activity is driven by the electrophilic attack on nucleophilic cysteine residues within the target protein active sites (e.g., Thioredoxin Reductase or specific proteases).

MOA_Pathway Compound 3-(2-Bromo-2-propenyl) Benzoic Acid Complex Michaelis Complex (Non-covalent) Compound->Complex Binding Target Target Protein (Nucleophilic Cys-SH) Target->Complex Recognition Transition Transition State (SN2 Attack) Complex->Transition Proximity Effect Product Alkylated Protein (Irreversible Inhibition) Transition->Product Br- Leaving Group Apoptosis Cellular Apoptosis (Cell Death) Product->Apoptosis Loss of Function

Caption: Kinetic pathway of covalent inhibition. The 2-bromoallyl group undergoes nucleophilic attack by protein thiols, releasing bromide and forming a permanent thioether bond.

References

  • Biological Activity of Benzoic Acid Deriv

    • Source: BenchChem. (2025).[3][4] "Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives."

  • Cytotoxicity of Bromo-Acid Deriv

    • Source: PubMed. (2012). "Cytotoxic heterocyclic triterpenoids derived from betulin and betulinic acid."[5]

    • URL:[Link]

  • Antimicrobial Properties of Phenolic Acids

    • Source: CABI Digital Library. (2022).[6][7] "Antimicrobial properties of phenolic acid alkyl esters."

    • URL:[Link]

  • Synthesis and Evalu

    • Source: NIH. (2020). "Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase inhibitors."
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-(2-Bromo-2-propenyl)benzoic Acid

Executive Safety Summary (FGHC Analysis) Do not treat this merely as a benzoic acid derivative. While specific Safety Data Sheets (SDS) for 3-(2-Bromo-2-propenyl)benzoic acid (CAS: 302836-12-8) may be sparse, a Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (FGHC Analysis)

Do not treat this merely as a benzoic acid derivative. While specific Safety Data Sheets (SDS) for 3-(2-Bromo-2-propenyl)benzoic acid (CAS: 302836-12-8) may be sparse, a Functional Group Hazard Control (FGHC) analysis reveals a dual-threat profile.[1] This molecule combines the corrosive/irritant properties of a benzoic acid with the high reactivity of an allylic bromide (specifically the 2-bromo-2-propenyl moiety).[1]

  • Primary Hazard: Alkylating Agent & Lachrymator. The allylic bromide functionality renders this compound a potent alkylating agent (potential mutagen) and a severe mucous membrane irritant (lachrymator).

  • Secondary Hazard: Corrosive Acid. The carboxylic acid group contributes to skin corrosion and serious eye damage risks.

  • Physical State: Solid (Powder/Crystal). This increases inhalation risk via dust, which is more insidious than liquid vapor.

Risk Assessment & PPE Matrix

The following protection levels are non-negotiable for handling this compound in a research setting.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand Protection (Solids) Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner)Solid powder poses a lower permeation risk than liquids, but static cling can contaminate outer surfaces.[1] Double gloving allows safe doffing of contaminated outer layers.[1]
Hand Protection (Solutions) Silver Shield® (Laminate) or Viton® CRITICAL: Allylic bromides can permeate standard nitrile in <15 mins when dissolved in organic solvents (e.g., DCM, THF).[1] Laminate gloves provide >4 hour breakthrough protection against organobromides.[1]
Respiratory / Inhalation Fume Hood (Face Velocity: 80–100 fpm) The lachrymatory nature means even micro-quantities of dust can incapacitate a researcher. N95s are insufficient for organic vapors generated during solubilization.[1]
Eye / Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate due to the dust hazard.[1] Goggles form a seal against lachrymatory dust entry.[1]
Body Defense Tyvek® Lab Coat / Apron Cotton lab coats can absorb and retain the chemical, creating a secondary exposure source. Tyvek sheds dust and resists splashes.

Operational Protocols

A. Engineering Controls Verification

Before uncapping the reagent bottle, you must validate your primary barrier:

  • Anemometer Check: Verify fume hood face velocity is between 0.4 m/s and 0.5 m/s (80–100 fpm) .

  • Sash Height: Lower sash to the marked "Safe Working Position" (usually 18 inches).

  • Clearance: Remove unnecessary clutter to prevent turbulence that could blow dust back into the lab.

B. Weighing & Solubilization Workflow

Goal: Minimize dust generation and prevent static discharge.

  • Static Control: Use an ionizing fan or anti-static gun inside the hood. Organic powders are prone to static cling, which can cause "jumping" of the powder outside the weighing boat.

  • The "Tunnel" Method:

    • Place the balance inside the fume hood.[1]

    • If the balance cannot be moved, use a secondary containment transfer vessel (e.g., a screw-top jar) to move the weighed solid from the balance to the hood.[1] NEVER walk through the lab with an open weigh boat of this compound.

  • Solvent Addition:

    • Add solvent slowly down the side of the vessel to avoid kicking up dust.[1]

    • Caution: Solubilization increases skin absorption risk by orders of magnitude. Once in solution, treat the liquid as a "skin-penetrating alkylator."[1]

C. Visualized Workflow (DOT Diagram)

HandlingProtocol cluster_risk High Risk Zone (Fume Hood Only) Start Start: Reagent Retrieval CheckHood 1. Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood PPE 2. Don PPE: Double Nitrile + Goggles CheckHood->PPE Weigh 3. Weighing Procedure (Use Anti-Static Gun) PPE->Weigh Transfer 4. Transfer to Reaction (Closed Vessel Transport) Weigh->Transfer Solid State Solubilize 5. Solubilization (Risk: Permeation Increases) Transfer->Solubilize Add Solvent Waste 6. Disposal (Halogenated Stream) Solubilize->Waste Post-Experiment

Caption: Operational workflow emphasizing the containment of the high-risk handling steps within the fume hood.

Emergency Response & Exposure Management

Immediate Actions Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale RinseSkin 1. Drench 15 mins 2. Discard Clothes Skin->RinseSkin RinseEye 1. Eye Wash 15 mins 2. Hold Lids Open Eye->RinseEye FreshAir 1. Move to Fresh Air 2. Support Breathing Inhale->FreshAir Medical SEEK MEDICAL ATTENTION (Bring SDS/Structure) RinseSkin->Medical RinseEye->Medical FreshAir->Medical

Caption: Immediate response logic for exposure events. Speed is critical to prevent permanent tissue damage.[1]

Spill Cleanup (Solid)[1][4]
  • Evacuate the immediate area if dust is airborne.[1][2]

  • Don PPE: Full face respirator (P100 filters) if outside the hood.

  • Neutralize: Cover spill with wet sand or vermiculite to prevent dust dispersion.

  • Collect: Scoop into a wide-mouth jar. DO NOT USE A BRUSH (generates dust).[1] Use a plastic scoop or index card.[1]

  • Clean: Wipe surface with 10% sodium thiosulfate (neutralizes alkyl bromides) followed by soap and water.

Disposal & Waste Management

Crucial Rule: Never dispose of this compound down the drain or in general trash.

  • Segregation: Segregate as "Halogenated Organic Waste" . The bromine atom requires high-temperature incineration to prevent the formation of dioxins/furans during disposal.[1]

  • Labeling: Clearly tag the waste container with "Lachrymator" and "Alkylating Agent" . This alerts waste management personnel to handle the container with upgraded PPE.

  • Quenching (Optional for small amounts): For trace residues in glassware, rinse with a dilute solution of ammonia or sodium thiosulfate to chemically deactivate the allylic bromide functionality before washing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Benzoic Acid Derivatives & Allyl Bromide Safety Data. National Library of Medicine.[1] [Link]

Sources

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